Thalidomide-O-amido-C3-PEG3-C1-NH2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O9.C2HF3O2/c26-8-2-10-35-12-14-37-15-13-36-11-3-9-27-21(31)16-38-19-5-1-4-17-22(19)25(34)29(24(17)33)18-6-7-20(30)28-23(18)32;3-2(4,5)1(6)7/h1,4-5,18H,2-3,6-16,26H2,(H,27,31)(H,28,30,32);(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXAREGCLBGPLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCOCCOCCOCCCN.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35F3N4O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Thalidomide-O-amido-C3-PEG3-C1-NH2 in PROTACs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the mechanism of action for Thalidomide-O-amido-C3-PEG3-C1-NH2, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). We will delve into its role in recruiting the Cereblon (CRBN) E3 ubiquitin ligase, the subsequent ubiquitination and degradation of target proteins, and the experimental methodologies used to characterize this process.
Introduction to PROTAC Technology and Cereblon Recruitment
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to eliminate specific unwanted proteins from cells.[1][2] Unlike traditional inhibitors that only block a protein's function, PROTACs utilize the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to induce the degradation of a target protein.[3][4]
A PROTAC molecule consists of three main components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][5] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase is the critical initiating step.[4][6] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, marking it for degradation by the 26S proteasome.[1][3]
Cereblon (CRBN) is a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex and is a widely used E3 ligase in PROTAC design.[3][5][7] Thalidomide (B1683933) and its analogs, known as immunomodulatory drugs (IMiDs), are well-established ligands for CRBN.[7][][9]
Role and Mechanism of this compound
This compound is a synthetic E3 ligase ligand-linker conjugate designed for PROTAC development.[10][11][12] It incorporates the thalidomide moiety, which serves as the high-affinity ligand for CRBN, connected to a flexible polyethylene (B3416737) glycol (PEG) and alkyl linker.[10] The terminal primary amine (-NH2) group provides a versatile attachment point for a ligand targeting a specific protein of interest.[4][13]
The core mechanism of a PROTAC utilizing this thalidomide-based ligand follows a catalytic cycle:
-
Ternary Complex Formation: The PROTAC simultaneously binds to the POI (via its specific ligand) and CRBN (via the thalidomide moiety), forming a POI-PROTAC-CRBN ternary complex.[6] The PEG linker provides the necessary flexibility and length to facilitate this interaction.
-
Ubiquitination: The formation of the ternary complex brings the POI into close proximity with the CRL4^CRBN^ E3 ligase complex. This proximity allows for the efficient transfer of ubiquitin from a charged E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[5][14]
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[1][3] The PROTAC molecule is not degraded in this process and can go on to induce the degradation of multiple POI molecules.[15]
Quantitative Analysis of Thalidomide-Cereblon Binding
The binding affinity of the thalidomide moiety to CRBN is a critical determinant of PROTAC efficacy. While specific binding data for the isolated this compound fragment is not extensively published, the binding of the core thalidomide molecule and its analogs to CRBN is well-characterized. The addition of the PEG linker at the 4-position of the phthalimide (B116566) ring is generally considered to have a minimal impact on the direct binding affinity to CRBN.[7]
| Compound | Binding Assay | Kd (μM) | IC50 (μM) | Reference |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | 1.0 | [7] | |
| Thalidomide | Surface Plasmon Resonance (SPR) | 0.16 | [7] | |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | 0.3 | [7] | |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | 0.1 | [7] |
Experimental Protocols
The characterization of PROTACs involves a series of key experiments to determine their efficacy and mechanism of action.
Western Blot for PROTAC-Induced Degradation
This protocol outlines the steps to assess the ability of a PROTAC to induce the degradation of a target protein in cells.[1][2] The key parameters determined are the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achieved).[1]
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Prepare a serial dilution of the PROTAC in cell culture medium.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a specified time (e.g., 24 hours).[2]
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[2]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[1]
-
-
Sample Preparation:
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein per well and separate by SDS-PAGE.[1]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary antibody against the target protein and loading control overnight at 4°C.[1]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane.[2]
-
Visualize the protein bands using a chemiluminescence imaging system.[2]
-
Quantify the band intensities using densitometry software.[1]
-
Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.[1][2]
-
In Vitro Ubiquitination Assay
This assay monitors the PROTAC-mediated ubiquitination of the target protein.[16] It is a key step in confirming the mechanism of action.[17]
Materials:
-
Recombinant E1 activating enzyme, E2 conjugating enzyme, and CRBN E3 ligase complex.[14]
-
Recombinant target protein.
-
PROTAC of interest.
-
Biotinylated ubiquitin.[14]
-
ATP.[14]
-
Assay buffer.
-
Streptavidin-coated donor beads and antibody-conjugated acceptor beads (for AlphaLISA format).[14]
Procedure (AlphaLISA format):
-
Reaction Setup:
-
Incubate the PROTAC with the CRBN complex and the target protein to allow for ternary complex formation.[14]
-
-
Ubiquitination Reaction:
-
Initiate the reaction by adding E1, E2, ATP, and biotinylated ubiquitin.[14]
-
Incubate to allow for the ubiquitination of the target protein.
-
-
Detection:
-
Add AlphaLISA acceptor beads that bind to the target protein and streptavidin donor beads that bind to the biotinylated ubiquitin.[14]
-
In close proximity, the donor bead excites the acceptor bead, generating a chemiluminescent signal that is proportional to the extent of ubiquitination.
-
-
Data Analysis:
-
Measure the signal using a suitable plate reader.
-
Compare the signal from different PROTAC concentrations to determine the ubiquitination efficiency.
-
Ternary Complex Formation Assay (TR-FRET)
This assay quantifies the formation of the POI-PROTAC-CRBN ternary complex in vitro.[2]
Materials:
-
Tagged recombinant target protein (e.g., His-tagged).
-
Tagged recombinant CRBN (e.g., GST-tagged).
-
PROTAC of interest.
-
Fluorescently labeled antibodies against the tags (e.g., anti-His-Tb and anti-GST-d2).
-
Assay buffer.
Procedure:
-
Reaction Setup:
-
In a microplate, combine the tagged target protein, tagged CRBN, and a serial dilution of the PROTAC.
-
-
Incubation:
-
Incubate to allow for ternary complex formation.
-
-
Detection:
-
Add the fluorescently labeled antibodies.
-
If a ternary complex has formed, the donor (Tb) and acceptor (d2) fluorophores are brought into proximity, resulting in a FRET signal.
-
-
Data Analysis:
-
Measure the TR-FRET signal.
-
Plot the signal against the PROTAC concentration to determine the concentration required for half-maximal complex formation (EC50).
-
Conclusion
This compound is a valuable chemical tool for the development of PROTACs that recruit the CRBN E3 ligase. Its thalidomide core ensures effective binding to CRBN, while the linker provides a convenient point of attachment for target-specific ligands. A thorough understanding of its mechanism of action, coupled with rigorous experimental characterization using techniques such as Western Blot, ubiquitination assays, and ternary complex formation assays, is essential for the successful development of novel protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 6. bmglabtech.com [bmglabtech.com]
- 7. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. This compound, 1799711-29-7 | BroadPharm [broadpharm.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. benchchem.com [benchchem.com]
- 16. lifesensors.com [lifesensors.com]
- 17. Ubiquitination Assay - Profacgen [profacgen.com]
An In-depth Technical Guide to Thalidomide-O-amido-C3-PEG3-C1-NH2 as a Cereblon Ligand
Executive Summary
The field of targeted protein degradation (TPD) has introduced a paradigm shift in therapeutics, moving beyond simple inhibition to the complete removal of disease-causing proteins. At the heart of this revolution are Proteolysis Targeting Chimeras (PROTACs), bifunctional molecules that co-opt the cell's natural protein disposal machinery. A critical component in the design of many successful PROTACs is the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase. This guide provides a comprehensive technical overview of Thalidomide-O-amido-C3-PEG3-C1-NH2, a key chemical tool that incorporates a high-affinity Cereblon ligand (thalidomide) with a flexible linker, terminating in a reactive amine for conjugation. We will delve into the core mechanisms, present quantitative data for relevant compounds, provide detailed experimental protocols, and visualize complex biological processes to empower researchers in the rational design of novel protein degraders.
The Cereblon E3 Ligase Complex: A Master Regulator of Protein Homeostasis
The ubiquitin-proteasome system (UPS) is the primary mechanism for selective protein degradation in eukaryotic cells. E3 ubiquitin ligases are central to this system, providing substrate specificity. The Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex is a key member of this family, and its substrate specificity is often dictated by the Cereblon (CRBN) protein.
The CRL4-CRBN complex is composed of four main proteins:
-
Cullin 4 (CUL4): A scaffold protein that organizes the complex.[1]
-
Regulator of Cullins 1 (ROC1 or RBX1): A RING-domain protein that recruits the E2 ubiquitin-conjugating enzyme.[1]
-
DNA Damage-Binding Protein 1 (DDB1): An adaptor protein that links CRBN to CUL4.[1]
-
Cereblon (CRBN): The substrate receptor that directly binds to proteins targeted for degradation.[2]
The discovery that immunomodulatory imide drugs (IMiDs), such as thalidomide (B1683933) and its analogs lenalidomide (B1683929) and pomalidomide, bind directly to Cereblon was a watershed moment.[3] These molecules act as "molecular glues," altering CRBN's substrate specificity to recognize and induce the degradation of "neosubstrates," such as the transcription factors IKZF1 and IKZF3, which are not typically targeted by the native complex.[4] This mechanism underpins both the therapeutic effects of IMiDs in multiple myeloma and their tragic teratogenic properties.[3][4] The rational design of PROTACs leverages this specific, high-affinity interaction to hijack the potent degradation machinery of the CRL4-CRBN complex.
This compound: A Versatile PROTAC Building Block
This compound is a synthetic E3 ligase ligand-linker conjugate designed specifically for the development of PROTACs.[5] Its structure is modular, consisting of three essential components:
-
The Cereblon Ligand: The thalidomide moiety serves as the high-affinity binding element for CRBN.
-
The Linker: A chain composed of an O-amido bond, a three-carbon alkyl chain (C3), a three-unit polyethylene (B3416737) glycol (PEG3) spacer, and a single carbon (C1). This linker provides the necessary length and flexibility for the PROTAC to span the distance between CRBN and a target protein, facilitating the formation of a stable and productive ternary complex.
-
The Reactive Handle: A terminal primary amine (-NH2) group. This functional group serves as a convenient chemical attachment point for conjugation to a "warhead"—a ligand designed to bind a specific protein of interest (POI).
The choice of linker is a critical determinant of a PROTAC's efficacy. Its length, rigidity, and composition influence the stability and geometry of the ternary complex, which in turn dictates the efficiency of ubiquitination and subsequent degradation.
Catalytic Mechanism of Protein Degradation
A PROTAC utilizing this compound does not inhibit its target protein directly. Instead, it acts as a catalyst to induce its degradation via the following steps:
-
Binary Complex Formation: The PROTAC binds to both the target Protein of Interest (POI) and the CRBN E3 ligase, forming two separate binary complexes in equilibrium.
-
Ternary Complex Formation: These binary complexes associate to form the critical POI-PROTAC-CRBN ternary complex.[6][7] This induced proximity is the key event in the PROTAC mechanism.
-
Ubiquitination: The fully assembled ternary complex positions the POI adjacent to the E2 ubiquitin-conjugating enzyme recruited by ROC1/RBX1. This facilitates the efficient transfer of ubiquitin molecules from the E2 enzyme to lysine (B10760008) residues on the surface of the POI.
-
Proteasomal Degradation: The poly-ubiquitinated POI is recognized by the 26S proteasome, a cellular machine that unfolds and degrades the tagged protein into small peptides.[1][8]
-
PROTAC Recycling: After inducing ubiquitination, the PROTAC is released from the complex and can engage another POI and CRBN molecule, enabling it to act catalytically.[8]
Quantitative Data and Analysis
The binding affinity of the E3 ligase ligand is a crucial starting point for PROTAC design. While the final efficacy of a PROTAC is dependent on the formation of a stable ternary complex, a strong binary affinity for CRBN is essential. Below is a summary of binding affinities for well-characterized IMiDs.
Table 1: Binding Affinities of Common Ligands to the Cereblon/DDB1 Complex
| Compound | IC50 (nM) | Assay Method | Source |
|---|---|---|---|
| Thalidomide | 347.2 | Fluorescence Polarization | [9] |
| Lenalidomide | 268.6 | Fluorescence Polarization | [9] |
| Pomalidomide | 153.9 | Fluorescence Polarization |[9] |
Data represents the concentration of the compound required to displace 50% of a fluorescent probe (Bodipy-thalidomide) from the Cereblon/DDB1 complex.
The ultimate measure of a PROTAC's success is its ability to degrade the target protein within a cellular context. This is quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum percentage of degradation). The performance of a PROTAC using the this compound linker-ligand will be highly dependent on the conjugated warhead and the specific target protein. Table 2 provides data for a well-known thalidomide-based PROTAC to serve as a representative example.
Table 2: Representative Degradation Performance of a Thalidomide-Based PROTAC
| PROTAC | Target | Cell Line | DC50 (nM) | Dmax (%) | Time (h) | Source |
|---|
| ARV-825 | BRD4 | Namalwa | < 1 | > 95 | 18 |[8] |
ARV-825 is a PROTAC linking a BET inhibitor (OTX015) to pomalidomide. This data illustrates the potent degradation achievable with a CRBN-recruiting PROTAC.
Key Experimental Protocols
Characterizing a novel PROTAC involves a multi-step process to validate its mechanism of action, from initial binding events to final cellular outcomes.
CRBN Binding Affinity Determination (HTRF Assay)
This competitive assay measures the ability of a test compound (e.g., a new PROTAC) to displace a fluorescently-labeled thalidomide tracer from a GST-tagged CRBN protein.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test compound and controls (e.g., unlabeled thalidomide). Prepare a solution containing GST-tagged human CRBN, an anti-GST antibody labeled with a Europium cryptate donor (Eu3+), and a thalidomide analog labeled with a red acceptor fluorophore.
-
Assay Reaction: In a low-volume 384-well plate, dispense the test compound dilutions. Add the GST-CRBN protein solution, followed by the pre-mixed HTRF detection reagents.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the HTRF ratio (Acceptor Signal / Donor Signal) and plot it against the log of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Protein Degradation Assessment (Western Blot)
This is the gold-standard method to directly measure the reduction of a target protein in cells following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., a cancer cell line expressing the POI) and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC for a specific duration (e.g., 2, 4, 8, 16, 24 hours). Include vehicle-only (e.g., DMSO) and positive control (e.g., a known degrader) wells.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the POI. Also, probe for a loading control protein (e.g., GAPDH, β-Actin) whose levels should not change.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Densitometry Analysis: Quantify the band intensity for the POI and normalize it to the loading control. Plot the normalized intensity versus PROTAC concentration to determine the DC50 and Dmax.
Conclusion and Future Outlook
This compound represents a powerful and convenient tool for researchers engaged in the development of novel therapeutics based on targeted protein degradation. By providing a validated, high-affinity Cereblon ligand pre-functionalized with a versatile linker, it streamlines the synthesis of PROTAC libraries and accelerates the drug discovery process. Understanding the intricate mechanism of the CRL4-CRBN complex and employing rigorous quantitative assays are paramount to successfully harnessing its power. As the field of TPD continues to expand beyond oncology to neurodegenerative and inflammatory diseases, the demand for well-characterized, modular chemical tools like this will only grow, paving the way for a new generation of medicines that can target the previously "undruggable" proteome.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 4. gosset.ai [gosset.ai]
- 5. This compound, 1799711-29-7 | BroadPharm [broadpharm.com]
- 6. Discovery and Characterization of a Novel Cereblon-Recruiting PRC1 Bridged PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. reactionbiology.com [reactionbiology.com]
An In-depth Technical Guide to Thalidomide-O-amido-C3-PEG3-C1-NH2: A Core Component in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties and applications of Thalidomide-O-amido-C3-PEG3-C1-NH2, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). As a synthesized E3 ligase ligand-linker conjugate, this molecule incorporates the well-characterized thalidomide (B1683933) moiety for recruitment of the Cereblon (CRBN) E3 ubiquitin ligase, connected to a flexible 3-unit polyethylene (B3416737) glycol (PEG) linker terminating in a primary amine. This amine group serves as a versatile chemical handle for conjugation to a target protein ligand, enabling the creation of heterobifunctional degraders. This document details the physicochemical properties, mechanism of action, and relevant experimental protocols for the characterization and utilization of this compound in targeted protein degradation studies.
Core Properties and Specifications
This compound is designed for the synthesis of PROTACs, a class of molecules that hijack the cell's ubiquitin-proteasome system to selectively degrade target proteins.[1][2][3] The inclusion of a PEG linker can enhance the aqueous solubility and improve the physicochemical properties of the resulting PROTAC molecule.[4]
| Property | Value | Reference |
| CAS Number | 1799711-29-7 | [1] |
| Molecular Weight | 534.6 g/mol | [4] |
| Chemical Formula | C25H34N4O9 | |
| Synonyms | Cereblon Ligand-Linker Conjugate | [1] |
| Description | A synthesized E3 ligase ligand-linker conjugate incorporating a Thalidomide-based Cereblon ligand and a 3-unit PEG linker. | [1][2] |
Mechanism of Action: Recruiting the E3 Ligase Cereblon
The thalidomide component of the molecule is the cornerstone of its function. Thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), bind directly to Cereblon (CRBN), which acts as a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex. This binding event modulates the substrate specificity of the ligase, a mechanism that is exploited by PROTACs.
When incorporated into a PROTAC, the this compound moiety serves to recruit the CRL4-CRBN complex. The other end of the PROTAC, conjugated via the terminal amine, binds to a protein of interest (POI). This dual binding induces the formation of a ternary complex between the POI and the E3 ligase, bringing them into close proximity. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.
Quantitative Data
While specific binding and degradation data for PROTACs containing the exact this compound linker are not widely available in peer-reviewed literature, the following tables provide essential quantitative data for the parent thalidomide analogs and representative data for PROTACs utilizing a similar chemical architecture.
Table 1: Binding Affinities of Thalidomide Analogs to Cereblon (CRBN)
The binding affinity of the thalidomide moiety to CRBN is a critical parameter for the efficacy of a PROTAC. The addition of the PEG linker at the O-position of the phthalimide (B116566) ring is generally considered to have a minimal impact on the direct binding affinity.[5]
| Compound | Binding Assay | Kd (µM) | IC50 (µM) | Reference |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | 1.0 | - | [5] |
| Thalidomide | Surface Plasmon Resonance (SPR) | 0.16 | - | [5] |
| Pomalidomide (B1683931) | Isothermal Titration Calorimetry (ITC) | 0.1 | - | [5] |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | 0.3 | - | [5] |
Table 2: Representative Degradation Potency of a Thalidomide-Based PROTAC with a PEG3 Linker
The following data is illustrative for a palbociclib-based PROTAC targeting CDK4 and CDK6, which utilized a pomalidomide ligand connected via a PEG3 linker. These values demonstrate the potency that can be achieved with this type of construct.
| Parameter | Target: CDK4 | Target: CDK6 | Reference |
| DC50 (nM) | ~15 | ~34.1 | [6] |
| Dmax (%) | >90 | >90 | [6] |
-
DC50 : The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax : The maximum percentage of target protein degradation achieved.
Experimental Protocols
The characterization of a novel PROTAC synthesized from this compound involves a series of well-defined experimental procedures.
Protocol 1: Cellular Protein Degradation Assay (Western Blot)
This protocol outlines the steps to assess the ability of a PROTAC to induce the degradation of a target protein in cells.[6][7]
Materials:
-
Cell line expressing the protein of interest
-
PROTAC synthesized from this compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Culture and Treatment: a. Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. b. Prepare a serial dilution of the PROTAC in cell culture medium. c. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[7]
-
Cell Lysis: a. Wash the cells with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.[6]
-
SDS-PAGE and Western Blot: a. Normalize protein amounts and prepare samples by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. d. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. e. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and add the chemiluminescent substrate. g. Image the blot using a chemiluminescence detector.[8]
-
Data Analysis: a. Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control. b. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax.
Protocol 2: Binding Affinity Determination (Surface Plasmon Resonance - SPR)
This protocol provides a general framework for measuring the binding kinetics and affinity of the thalidomide moiety to CRBN.[9]
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Recombinant purified Cereblon protein
-
This compound or parent compound (e.g., Thalidomide, Pomalidomide)
-
Amine coupling kit (EDC, NHS)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization: a. Activate the sensor chip surface using a mixture of EDC and NHS. b. Immobilize the recombinant Cereblon protein onto the chip surface via amine coupling. c. Deactivate any remaining active esters with ethanolamine.
-
Binding Analysis: a. Prepare a serial dilution of the analyte (e.g., Pomalidomide) in running buffer. b. Inject the analyte solutions over the immobilized CRBN surface, starting from the lowest concentration. Include a buffer-only injection for baseline subtraction. c. Monitor the association and dissociation phases in real-time.
-
Data Analysis: a. Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Protocol 3: Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the PROTAC on the chosen cell line.[6]
Materials:
-
96-well plates
-
Cell line of interest
-
PROTAC of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC. Include vehicle and positive controls. Incubate for a desired time period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against PROTAC concentration to determine the IC50 (half-maximal inhibitory concentration).
Conclusion
This compound is a valuable chemical tool for the construction of PROTACs. Its thalidomide headpiece provides a reliable and high-affinity handle for recruiting the Cereblon E3 ligase, while the PEG3 linker offers favorable physicochemical properties and a reactive amine for straightforward conjugation to a target-binding ligand. The experimental protocols and representative data provided in this guide serve as a robust starting point for researchers aiming to synthesize, characterize, and deploy novel PROTACs for targeted protein degradation.
References
- 1. This compound, 1799711-29-7 | BroadPharm [broadpharm.com]
- 2. tebubio.com [tebubio.com]
- 3. alfa-labotrial.com [alfa-labotrial.com]
- 4. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
The Crucial Connection: A Technical Guide to Thalidomide-Based PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of disease-causing proteins. These heterobifunctional molecules are composed of a warhead that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that tethers the two. Among the most widely utilized E3 ligase recruiters are thalidomide (B1683933) and its derivatives, which effectively engage the Cereblon (CRBN) E3 ligase. While the warhead and E3 ligase ligand determine the "what" and "how" of protein degradation, it is the often-underestimated linker that dictates the efficiency and success of this process. This in-depth technical guide provides a comprehensive overview of thalidomide-based PROTAC linkers, focusing on their design, synthesis, and impact on degradation efficacy, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.
The Central Role of the Linker in PROTAC Efficacy
The linker in a thalidomide-based PROTAC is not a mere spacer but an active contributor to the molecule's overall performance. Its chemical composition, length, and attachment points critically influence several key parameters that govern the efficiency of targeted protein degradation.[1][2]
Key Functions of the PROTAC Linker:
-
Ternary Complex Formation and Stability: The primary role of the linker is to facilitate the formation of a productive ternary complex between the POI and the CRBN E3 ligase.[2] The linker's length and flexibility determine the relative orientation of the two proteins, which is crucial for the efficient transfer of ubiquitin to the POI.
-
Physicochemical Properties: The linker significantly impacts the physicochemical properties of the PROTAC, including its solubility, cell permeability, and metabolic stability. These properties are critical for the molecule's bioavailability and overall drug-like characteristics.[2]
-
Degradation Efficiency: The optimal linker design directly influences the maximal degradation (Dmax) and the concentration required for 50% degradation (DC50), which are key metrics for assessing a PROTAC's potency.[1][2]
Impact of Linker Composition and Length on Degradation Efficacy
The two most common types of linkers employed in thalidomide-based PROTACs are polyethylene (B3416737) glycol (PEG) chains and alkyl chains. The choice between these, and particularly the length of the chosen linker, has profound effects on the PROTAC's ability to degrade its target.
Quantitative Analysis of Linker Length on BRD4 Degradation
The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, has served as a model target for studying the structure-activity relationship (SAR) of PROTACs. The following tables summarize findings from studies on thalidomide-based PROTACs targeting BRD4, illustrating the impact of linker length on degradation efficiency.
Table 1: Impact of PEG Linker Length on BRD4 Degradation
| PROTAC Linker (PEG Units) | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Key Observations |
| 0 (No PEG) | BRD4 | H661 | < 0.5 | > 90 | A short, direct linkage can be highly effective.[3] |
| 1 | BRD4 | H661 | > 5 | ~50 | A single PEG unit can significantly reduce degradation potency.[3] |
| 2 | BRD4 | H661 | > 5 | ~60 | Intermediate linker lengths may hinder optimal ternary complex formation.[3] |
| 3 | BRD4 | Various | Variable | Variable | Potency can be recovered and is highly dependent on the specific PROTAC architecture.[3] |
Note: The data presented is a synthesis of findings from multiple research articles. Direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions.
Table 2: Comparative Degradation Data for Thalidomide and Lenalidomide-Based BRD4 PROTACs
| PROTAC ID | E3 Ligase Ligand | Linker Type | Target Protein | DC50 (nM) | Dmax (%) |
| PROTAC A | Thalidomide | PEG | BRD4 | 25 | >90 |
| PROTAC B | Lenalidomide | PEG | BRD4 | 5 | >95 |
This table summarizes a comparative study, suggesting that in this specific context, the lenalidomide-based PROTAC exhibited greater potency in degrading BRD4.[1]
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of thalidomide-based PROTACs. The following sections provide protocols for key experimental procedures.
Synthesis of a Thalidomide-Based PROTAC Linker (Thalidomide-O-PEG3-alcohol)
This protocol outlines a two-step synthesis of a thalidomide derivative with a PEG linker and a terminal hydroxyl group for further conjugation.[4]
Step 1: Preparation of Tosylated PEG3 Linker (PEG3-OTs)
-
Materials: Triethylene glycol, p-toluenesulfonyl chloride (TsCl), pyridine (B92270), dichloromethane (B109758) (DCM).
-
Procedure:
-
Dissolve triethylene glycol (1 eq.) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (2-3 eq.) followed by the dropwise addition of TsCl (1.1 eq.) in DCM.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica (B1680970) gel using an ethyl acetate (B1210297)/hexane gradient.
-
Step 2: Coupling of 4-hydroxythalidomide with PEG3-OTs (Williamson Ether Synthesis)
-
Materials: 4-hydroxythalidomide, PEG3-OTs, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), anhydrous dimethylformamide (DMF) or acetonitrile.
-
Procedure:
-
To a solution of 4-hydroxythalidomide (1 eq.) in anhydrous DMF or acetonitrile, add K₂CO₃ (2-3 eq.) or Cs₂CO₃ (1.5-2 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of PEG3-OTs (1.2 eq.) in the same anhydrous solvent to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Dilute the filtrate with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
-
Western Blot Analysis of PROTAC-Induced Protein Degradation
This protocol provides a standard method for quantifying the reduction in target protein levels following PROTAC treatment.[1]
-
Materials: 6-well plates, cell culture medium, PROTAC compound, vehicle control (e.g., DMSO), ice-cold phosphate-buffered saline (PBS), lysis buffer, BCA protein assay kit, Laemmli sample buffer, SDS-PAGE gels, PVDF or nitrocellulose membrane, blocking buffer (e.g., 5% non-fat milk in TBST), primary antibody against the target protein, HRP-conjugated secondary antibody, ECL substrate, imaging system.
-
Procedure:
-
Cell Culture and Treatment: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS. Add lysis buffer to each well, scrape the cells, and collect the lysate. Incubate on ice and then centrifuge to pellet cell debris. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and run the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4 °C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis: Add ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Visualizing the Process: Signaling Pathways and Experimental Workflows
To better understand the complex processes involved in PROTAC-mediated protein degradation, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow.
Conclusion
The linker is a critical component in the design of effective thalidomide-based PROTACs. Its length, composition, and attachment points play a pivotal role in orchestrating the formation of a productive ternary complex, which ultimately dictates the efficiency of target protein degradation. The quantitative data and experimental protocols presented in this guide underscore the necessity of systematic linker optimization for each new protein of interest. While a "one-size-fits-all" approach to linker design is not feasible, the principles and methodologies outlined herein provide a robust framework for researchers to rationally design and evaluate novel PROTACs, thereby accelerating the development of this promising new class of therapeutics.
References
The Architect of Degradation: A Technical Guide to Thalidomide-O-amido-C3-PEG3-C1-NH2 for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the forefront of this revolution are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural protein disposal system to eliminate specific proteins of interest. A critical component in the design of effective PROTACs is the E3 ligase ligand, which serves to recruit the cellular machinery responsible for protein ubiquitination and subsequent degradation.
This technical guide provides an in-depth overview of Thalidomide-O-amido-C3-PEG3-C1-NH2 , a key building block in the construction of thalidomide-based PROTACs. This molecule incorporates the Cereblon (CRBN) binding moiety of thalidomide (B1683933), a flexible three-unit polyethylene (B3416737) glycol (PEG) linker, and a terminal amine group for conjugation to a target protein binder. We will delve into its role in the mechanism of action of PROTACs and provide detailed experimental protocols for its application in the discovery of novel protein degraders.
Core Concept: The PROTAC Mechanism of Action
This compound serves as a cornerstone for the synthesis of PROTACs that hijack the CRBN E3 ubiquitin ligase. The fundamental principle of a PROTAC is to induce proximity between a target protein and an E3 ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.
Quantitative Data Summary
Table 1: Binding Affinity of Thalidomide Derivatives to Cereblon (CRBN)
| Compound | Assay | Binding Affinity (Kd or Ki) |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | 1.0 - 4.4 µM |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | ~0.1 µM |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | ~0.3 µM |
Note: The binding affinity of the thalidomide moiety within a PROTAC is a critical determinant of its efficacy. The addition of the PEG linker at the 4-position of the phthalimide (B116566) ring is generally considered to have a minimal impact on the direct binding affinity to CRBN.
Table 2: Representative Degradation Performance of Thalidomide-Based PROTACs
| PROTAC Target | Cell Line | DC50 | Dmax |
| BRD4 | HeLa | 5 - 50 nM | >90% |
| BTK | MOLM-14 | 1 - 10 nM | >95% |
| ERRα | MCF-7 | 10 - 100 nM | ~85% |
DC50: The concentration of a PROTAC required to induce 50% degradation of the target protein. Dmax: The maximum percentage of target protein degradation achieved.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the efficacy of a novel PROTAC synthesized using this compound.
Western Blot for Target Protein Degradation
This is a fundamental assay to quantify the extent of target protein degradation.
Methodology:
-
Cell Seeding and Treatment: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Normalize the protein concentrations and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the cytotoxic effect of the PROTAC on cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well white, clear-bottom plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC and a vehicle control for a desired period (e.g., 72 hours).
-
Assay Procedure: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the CellTiter-Glo® reagent to each well, mix on an orbital shaker for 2 minutes to induce cell lysis, and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a non-linear regression analysis.
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
Methodology:
-
Cell Treatment: Treat cells with the PROTAC in the presence and absence of a proteasome inhibitor (e.g., MG132) for a few hours. The proteasome inhibitor will prevent the degradation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells in a denaturing buffer containing SDS to disrupt protein-protein interactions.
-
Immunoprecipitation: Dilute the lysates and immunoprecipitate the target protein using a specific antibody conjugated to beads.
-
Western Blotting: Wash the beads extensively and elute the immunoprecipitated proteins. Analyze the eluates by Western blotting using an antibody against ubiquitin. An increase in the high molecular weight smear of polyubiquitinated target protein in the PROTAC-treated samples (especially in the presence of a proteasome inhibitor) confirms the mechanism of action.
Conclusion
This compound is a valuable and versatile building block for the synthesis of CRBN-recruiting PROTACs. Its straightforward chemistry allows for the facile conjugation to a wide array of target protein ligands, enabling the rapid exploration of new protein degraders. The methodologies outlined in this guide provide a solid foundation for researchers to characterize the efficacy and cellular effects of their novel PROTAC molecules. As the field of targeted protein degradation continues to expand, the rational design and rigorous evaluation of PROTACs, facilitated by key reagents like this compound, will be paramount to the development of the next generation of therapeutics.
The Strategic Role of the PEG3 Linker in Thalidomide-Based PROTACs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-based inhibition to induce the selective degradation of target proteins. These heterobifunctional molecules leverage the cell's endogenous ubiquitin-proteasome system to eliminate proteins implicated in disease. A PROTAC molecule is composed of three key elements: a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is not merely a spacer but a critical determinant of the PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).
This technical guide provides an in-depth examination of the polyethylene (B3416737) glycol (PEG) linker, specifically the three-unit PEG3 linker, within the context of "Thalidomide-O-amido-C3-PEG3-C1-NH2." This molecule serves as a foundational building block for constructing PROTACs that recruit the Cereblon (CRBN) E3 ubiquitin ligase via its thalidomide (B1683933) moiety. We will explore the impact of the PEG3 linker on the performance of these targeted protein degraders, supported by illustrative data, detailed experimental protocols for characterization, and visual representations of the underlying biological pathways and experimental workflows.
The PEG3 Linker: Balancing Flexibility and Efficacy
Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their favorable characteristics. The repeating ethylene (B1197577) glycol units confer hydrophilicity, which can enhance the aqueous solubility and cell permeability of the often lipophilic PROTAC molecules.[1][2] The flexibility of PEG linkers is also advantageous, allowing the PROTAC to adopt an optimal conformation for the formation of a stable and productive ternary complex.[3]
The length of the PEG linker is a critical parameter that requires empirical optimization for each specific POI and E3 ligase pair.[4][5] A linker that is too short may lead to steric hindrance, preventing the formation of the ternary complex. Conversely, an excessively long linker might result in unproductive binding or a less stable ternary complex.[5][6] The PEG3 linker, with its three ethylene glycol units, often provides a favorable balance between these extremes.
Quantitative Data on PROTAC Performance
Table 1: Illustrative Degradation Efficiency of BRD4-Targeting PROTACs with Varying PEG Linker Lengths
| Linker Composition (Number of PEG units) | Target Protein | Cell Line | DC50 | Dmax | Reference |
| 3 | BRD4 | HeLa | 15 nM | >95% | Illustrative Data |
| 4 | BRD4 | 22Rv1 | 8 nM | >95% | Illustrative Data |
| 5 | BRD4 | HeLa | 25 nM | >90% | Illustrative Data* |
*Data is representative and compiled from general findings in the literature on BRD4-targeting PROTACs with thalidomide-based CRBN ligands and PEG linkers of varying lengths.
Table 2: Illustrative Biophysical Characterization of a BRD4-Targeting PROTAC with a PEG3 Linker
| Parameter | Value | Method |
| Binding Affinity to BRD4 (Kd) | 180 nM | Surface Plasmon Resonance (SPR) |
| Binding Affinity to CRBN (Kd) | 1.2 µM | Surface Plasmon Resonance (SPR) |
| Ternary Complex Dissociation Constant (Kd) | 25 nM | Surface Plasmon Resonance (SPR) |
| Cooperativity (α) | 5.5 | Calculated from SPR data |
*Data is representative and based on typical values for thalidomide-based BRD4 PROTACs.
Signaling Pathways and Mechanisms
The fundamental mechanism of action for a PROTAC involves the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein.
Experimental Protocols
A thorough evaluation of a PROTAC's performance requires a suite of biophysical and cell-based assays.
Western Blot Analysis for Protein Degradation
This is the gold-standard method for quantifying the reduction in target protein levels following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, 22Rv1) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics and Ternary Complex Formation
SPR is a label-free technique used to measure the binding kinetics and affinity of the PROTAC to its target protein and the E3 ligase, as well as the formation and stability of the ternary complex.[2]
Methodology:
-
Chip Preparation:
-
Immobilize one of the binding partners (e.g., biotinylated CRBN) onto a streptavidin-coated sensor chip.
-
-
Binary Interaction Analysis:
-
Flow a solution of the PROTAC at various concentrations over the chip surface to measure the kinetics of the PROTAC-CRBN interaction.
-
In a separate experiment, immobilize the target protein and flow the PROTAC over the surface to determine the PROTAC-POI binding kinetics.
-
-
Ternary Complex Analysis:
-
With CRBN immobilized on the chip, inject a series of solutions containing a fixed concentration of the PROTAC and varying concentrations of the target protein.
-
Alternatively, pre-incubate the PROTAC with the target protein before injecting the mixture over the immobilized CRBN.
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for both binary and ternary interactions.
-
Calculate the cooperativity (α), which indicates the extent to which the binding of one protein influences the binding of the other to the PROTAC.
-
NanoBRET™ Assay for Target Engagement and Ternary Complex Formation in Live Cells
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay allows for the real-time measurement of protein engagement and ternary complex formation within living cells.[1]
Methodology:
-
Cell Line Preparation:
-
Co-transfect cells (e.g., HEK293T) with plasmids encoding the target protein fused to NanoLuc® luciferase and the E3 ligase (CRBN) fused to HaloTag®.
-
-
Cell Plating and Labeling:
-
Plate the transfected cells into a 96-well white assay plate.
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
-
PROTAC Treatment:
-
Add the PROTAC at various concentrations to the wells.
-
-
Substrate Addition and BRET Measurement:
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Measure the donor (460 nm) and acceptor (618 nm) emissions using a BRET-capable plate reader.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor emission/donor emission). An increase in the BRET ratio upon PROTAC addition indicates the formation of the ternary complex.
-
Plot the BRET ratio as a function of PROTAC concentration to determine the EC50 for ternary complex formation.
-
Logical Relationships in PROTAC Design
The successful design of a potent and selective PROTAC is a multifactorial challenge that requires the careful optimization of several interconnected parameters. The properties of the PEG3 linker are central to this process.
Conclusion
"this compound" is a valuable chemical entity for the synthesis of PROTACs that recruit the CRBN E3 ligase. The integrated PEG3 linker plays a pivotal role in dictating the overall performance of the resulting degrader. Its hydrophilicity and flexibility can positively influence solubility and cell permeability, while its length is a key factor in enabling the formation of a stable and productive ternary complex. The development of effective PROTACs is an iterative process that relies on the careful optimization of the linker in conjunction with the target and E3 ligase ligands. The experimental protocols and principles outlined in this guide provide a robust framework for the characterization and rational design of novel protein-degrading therapeutics.
References
Unveiling Thalidomide-O-amido-C3-PEG3-C1-NH2: A Technical Overview for PROTAC Development
For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the discovery and synthesis of Thalidomide-O-amido-C3-PEG3-C1-NH2, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This bifunctional molecule incorporates the well-characterized Cereblon (CRBN) E3 ligase ligand, thalidomide (B1683933), connected to a flexible polyethylene (B3416737) glycol (PEG) linker, culminating in a terminal amine group ready for conjugation to a target protein ligand.
Discovery and Application in Targeted Protein Degradation
This compound emerged from the burgeoning field of targeted protein degradation, a revolutionary therapeutic strategy that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins. PROTACs, the molecular architects of this strategy, consist of two distinct ligands connected by a linker. One ligand binds to a target protein of interest, while the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
The discovery of thalidomide and its derivatives (lenalidomide and pomalidomide) as ligands for the Cereblon E3 ubiquitin ligase complex was a pivotal moment in the development of PROTACs. This discovery provided a well-validated "warhead" for engaging the cellular degradation machinery. The subsequent development of various linker technologies, including the incorporation of PEG units, allowed for the optimization of the spatial orientation and distance between the target protein and the E3 ligase, a critical factor for efficient degradation.
This compound is a pre-synthesized E3 ligase ligand-linker conjugate that offers a streamlined approach for PROTAC synthesis.[1][2][3] The terminal amine group provides a convenient attachment point for a wide range of target protein ligands, enabling the rapid generation of novel PROTAC molecules for various therapeutic targets.
Physicochemical and Structural Data
A clear understanding of the physicochemical properties of this compound is essential for its application in PROTAC synthesis and subsequent biological evaluation. The key data for this molecule are summarized in the table below.
| Property | Value |
| CAS Number | 1799711-29-7 |
| Molecular Formula | C27H35F3N4O11 |
| Molecular Weight | 648.58 g/mol [4] |
| Appearance | Off-white to light yellow oil[4] |
| Purity | ≥95% (typically >99%)[4] |
| Solubility | Soluble in DMSO and other organic solvents |
| Storage Conditions | Store at -20°C for long-term stability[5] |
Synthesis Overview: A Multi-Step Approach
A plausible synthetic workflow is outlined below:
References
An In-depth Technical Guide on the Function of the Amine Group in Thalidomide-O-amido-C3-PEG3-C1-NH2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the pivotal role of the terminal primary amine group in Thalidomide-O-amido-C3-PEG3-C1-NH2 , a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This molecule is an E3 ligase ligand-linker conjugate, incorporating the Thalidomide-based Cereblon (CRBN) ligand and a 3-unit polyethylene (B3416737) glycol (PEG) linker, designed specifically for PROTAC technology.[1][2][3]
Core Function: A Versatile Handle for PROTAC Synthesis
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules composed of three parts: a ligand for a target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[1][4][5][6] The specified molecule, this compound, provides the E3 ligase-binding component and the linker.
The primary and most critical function of the terminal amine (-NH2) group is to serve as a versatile and reactive chemical handle . This handle allows for the covalent conjugation of a ligand (or "warhead") that binds to a specific POI. This modular approach is fundamental to PROTAC discovery, enabling the rapid synthesis of diverse PROTAC libraries by coupling various POI ligands to a common E3 ligase-linker moiety.
The most common conjugation strategy involving the terminal amine is the formation of a stable amide bond with a carboxylic acid-functionalized POI ligand.[5][7][8] This reaction, typically facilitated by peptide coupling reagents, is robust, high-yielding, and compatible with a wide range of functional groups present on complex POI ligands.
Data Presentation: The Impact of Linker Composition
The linker component of a PROTAC, including its length, composition, and attachment point, is a critical determinant of the final molecule's efficacy.[4][9][10] It profoundly influences the formation and stability of the key ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and degradation.[1][10]
While specific degradation data for PROTACs synthesized from the exact this compound molecule depends on the attached POI ligand, the following tables present representative data illustrating the impact of PEG linker length on PROTAC performance for various targets.
Table 1: Illustrative Degradation Potency of a CDK4/6 PROTAC with a PEG3 Linker
This table presents data from a study of palbociclib-based PROTACs targeting CDK4 and CDK6, which utilized a thalidomide-analog ligand (pomalidomide) connected via a PEG3 linker.[11] It serves as an example of the potency that can be achieved with this type of construct.[11]
| Parameter | CDK4 | CDK6 |
| DC₅₀ (nM) | ~15 | ~34.1 |
| Dₘₐₓ (%) | >90 | >90 |
| CRBN Binding (K_d, nM) | 2500 | 2500 |
| Note: DC₅₀ is the concentration of PROTAC that results in 50% degradation of the target protein. Dₘₐₓ is the maximum percentage of protein degradation achieved. The CRBN binding affinity is for pomalidomide, a close analog of the thalidomide (B1683933) headgroup.[11] |
Table 2: Comparative Efficacy of Estrogen Receptor α (ERα) PROTACs with Varying Linker Lengths
This data, adapted from a study by Cyrus et al., demonstrates the critical importance of optimizing linker length to achieve maximal degradation.[9]
| PROTAC Linker Composition | Linker Atom Count | ERα Degradation DC₅₀ (nM) |
| Alkyl Chain | 8 | 1000 |
| Alkyl Chain | 12 | 250 |
| PEG3 Equivalent | ~13 | < 10 |
| Alkyl Chain | 16 | 250 |
| Alkyl Chain | 20 | > 1000 |
Signaling Pathway and Experimental Visualizations
The following diagrams, generated using the DOT language, illustrate the core signaling pathway, a typical experimental workflow, and the logical relationships within PROTAC discovery.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of PROTACs synthesized from amine-terminated linkers.
Protocol 1: Amide Bond Formation for PROTAC Synthesis
This protocol describes a general procedure for the amide coupling of a carboxylic acid-functionalized POI ligand to this compound.[7] Stoichiometry and reaction conditions may require optimization.
Materials and Reagents:
-
This compound
-
Carboxylic Acid of Interest (POI Ligand)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Standard glassware for organic synthesis
-
LC-MS and HPLC for reaction monitoring and purification
Procedure:
-
Reagent Preparation: a. Dissolve the POI ligand (1.0 equivalent) in anhydrous DMF to a concentration of 0.1 M. b. Dissolve this compound (1.1 equivalents) in anhydrous DMF. c. Prepare a fresh solution of HATU (1.2 equivalents) in anhydrous DMF.
-
Reaction Setup: a. To the solution of the POI ligand, add DIPEA (3.0 equivalents). b. Add the HATU solution to the POI ligand/DIPEA mixture and stir for 15-20 minutes at room temperature to activate the carboxylic acid. c. Add the solution of this compound to the activated carboxylic acid mixture. d. Stir the reaction mixture at room temperature for 4-12 hours.
-
Reaction Monitoring and Work-up: a. Monitor the reaction progress by LC-MS until the starting material is consumed. b. Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). c. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: a. Purify the crude product by reverse-phase preparative HPLC to obtain the final PROTAC molecule. b. Characterize the final product by LC-MS and NMR to confirm identity and purity.
Protocol 2: Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cultured cells to determine key parameters like DC₅₀ and Dₘₐₓ.[12][13]
Materials and Reagents:
-
Target human cell line (e.g., HEK293, or a cancer cell line expressing the POI)
-
Synthesized PROTAC (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Cell culture medium and plates (e.g., 6-well plates)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, electrophoresis, and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the POI
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: a. Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.[13] b. Prepare serial dilutions of the PROTAC in fresh culture medium. A typical concentration range might be 1 nM to 10,000 nM. c. Treat the cells with the different concentrations of the PROTAC. Include a vehicle-only control (e.g., 0.1% DMSO).[13] d. Incubate the cells for a predetermined time (e.g., 16, or 24 hours) at 37°C.[13]
-
Cell Lysis: a. After treatment, wash the cells twice with ice-cold PBS.[13] b. Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.[13] c. Incubate the lysate on ice for 30 minutes with occasional vortexing.[13] d. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[13] e. Transfer the supernatant (protein lysate) to a new tube.
-
Protein Quantification and Sample Preparation: a. Determine the protein concentration of each lysate using a BCA assay.[12] b. Normalize the protein concentration of all samples with lysis buffer. c. Add 4X Laemmli sample buffer to a final concentration of 1X and boil the samples at 95°C for 5-10 minutes.[13]
-
SDS-PAGE and Western Blotting: a. Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. b. Transfer the separated proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[13] d. Incubate the membrane with the primary antibody against the POI overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13] f. Repeat steps d-e for the loading control antibody.
-
Detection and Analysis: a. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[12] b. Quantify the band intensities using densitometry software (e.g., ImageJ). c. Normalize the intensity of the POI band to the corresponding loading control band. d. Calculate the percentage of protein degradation relative to the vehicle-treated control. e. Plot the percentage of degradation against the log of the PROTAC concentration and fit to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.[13]
Protocol 3: NanoBRET™ Assay for Ternary Complex Formation
This protocol provides a general framework for using NanoBRET™ technology to monitor PROTAC-induced ternary complex formation in live cells.[7][14][15]
Materials and Reagents:
-
HEK293 cells (or other suitable cell line)
-
Expression vector for NanoLuc®-POI fusion protein (donor)
-
Expression vector for HaloTag®-CRBN fusion protein (acceptor)
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Synthesized PROTAC
-
HaloTag® NanoBRET® 618 Ligand (acceptor substrate)
-
Nano-Glo® Live Cell Substrate (donor substrate)
-
White, 96-well or 384-well assay plates
-
Luminometer capable of measuring donor (460 nm) and acceptor (618 nm) emission
Procedure:
-
Cell Transfection: a. Co-transfect HEK293 cells with the NanoLuc®-POI and HaloTag®-CRBN plasmids at an optimized ratio. b. Plate the transfected cells into assay plates and incubate for 24-48 hours.
-
Compound Treatment: a. Prepare serial dilutions of the PROTAC in Opti-MEM™. b. (Optional) To separate complex formation from degradation, pre-treat cells with a proteasome inhibitor (e.g., MG132) for 2-4 hours.[7] c. Add the PROTAC dilutions to the cells and incubate for a desired time (e.g., 2-4 hours).
-
Reagent Addition and Signal Measurement: a. Prepare the NanoBRET™ detection reagent by diluting the HaloTag® 618 Ligand and Nano-Glo® Live Cell Substrate in Opti-MEM™. b. Add the detection reagent to each well. c. Incubate the plate at room temperature for 10-15 minutes.[7] d. Measure the donor and acceptor emission signals using a qualified luminometer.[7]
-
Data Analysis: a. Calculate the NanoBRET™ ratio by dividing the acceptor signal (618 nm) by the donor signal (460 nm).[7] b. Plot the NanoBRET™ ratio against the log of the PROTAC concentration. c. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (effective concentration for 50% of maximal effect) and Bₘₐₓ (maximum specific binding).[7]
References
- 1. biopharma.co.uk [biopharma.co.uk]
- 2. This compound, 1799711-29-7 | BroadPharm [broadpharm.com]
- 3. alfa-labotrial.com [alfa-labotrial.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
- 10. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 15. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [worldwide.promega.com]
An In-depth Technical Guide to Thalidomide-O-amido-C3-PEG3-C1-NH2 and the Ubiquitin-Proteasome System
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that moves beyond traditional occupancy-based inhibition to induce the selective degradation of disease-causing proteins. This is achieved by hijacking the cell's endogenous ubiquitin-proteasome system (UPS). A critical component in many successful PROTACs is the E3 ligase ligand, which recruits the cellular degradation machinery. This technical guide provides an in-depth examination of Thalidomide-O-amido-C3-PEG3-C1-NH2 , a functionalized ligand-linker conjugate designed to recruit the Cereblon (CRBN) E3 ubiquitin ligase. We will explore the core mechanisms of the UPS, the specific function of this molecule in the context of a PROTAC, present key quantitative performance metrics from analogous systems, and provide detailed experimental protocols for validating target protein degradation and the underlying mechanism of action.
Introduction: The Rise of Targeted Protein Degradation
Conventional small-molecule drugs typically function by inhibiting the active site of a target protein. While effective, this approach leaves a vast portion of the proteome, including scaffolding proteins and transcription factors, inaccessible or "undruggable."[1] Targeted protein degradation (TPD) overcomes this limitation by not just inhibiting, but entirely removing the target protein from the cell.[1][2]
The leading TPD technology, PROTACs, are heterobifunctional molecules composed of three parts: a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2][3] This compound is a key building block in this paradigm. It is a pre-synthesized conjugate that incorporates the thalidomide (B1683933) moiety, a well-established binder of the Cereblon (CRBN) E3 ligase, with a flexible PEG3 linker terminating in a primary amine (-NH2).[4][5] This terminal amine serves as a versatile chemical handle for covalently attaching a ligand for a specific protein of interest, thereby completing the PROTAC structure.[5]
The Ubiquitin-Proteasome System (UPS)
The UPS is the primary pathway for regulated protein degradation in eukaryotic cells, controlling cellular homeostasis by eliminating misfolded or no-longer-needed proteins.[6][7] The process is mediated by a highly regulated enzymatic cascade.[8][9]
-
Ubiquitin Activation (E1): The process begins with the ATP-dependent activation of ubiquitin, a small 76-amino acid regulatory protein, by a ubiquitin-activating enzyme (E1).[7][9]
-
Ubiquitin Conjugation (E2): The activated ubiquitin is then transferred to a ubiquitin-conjugating enzyme (E2).[7]
-
Ubiquitin Ligation (E3): A ubiquitin ligase (E3) acts as a substrate recognition module. It binds to both the E2-ubiquitin complex and the specific protein substrate, catalyzing the transfer of ubiquitin to a lysine (B10760008) residue on the target protein. There are over 600 E3 ligases in humans, providing immense specificity to the system.
-
Polyubiquitination: This process is repeated to form a polyubiquitin (B1169507) chain, which acts as a recognition signal for the proteasome.
-
Proteasomal Degradation: The polyubiquitinated protein is recognized, unfolded, and degraded by the 26S proteasome, a large, multi-catalytic protease complex. The ubiquitin molecules are recycled.[6][8]
Mechanism of Action: Hijacking the CRL4-CRBN Complex
A PROTAC containing the thalidomide moiety leverages the UPS by specifically recruiting the CRL4-CRBN E3 ubiquitin ligase complex.[10][11] Cereblon (CRBN) functions as the substrate receptor for this complex, which also includes Cullin-4A (CUL4A), Damaged DNA Binding Protein 1 (DDB1), and Regulator of Cullins 1 (ROC1).[10][12]
The catalytic cycle of a thalidomide-based PROTAC proceeds as follows:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the protein of interest (POI) and the CRBN E3 ligase, forming a transient ternary complex (POI-PROTAC-CRBN).[1][13][14] This is the critical event that brings the degradation machinery into proximity with the target.
-
Ubiquitination of the POI: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 enzyme to surface-exposed lysine residues on the POI.[1]
-
Recognition and Degradation: The now polyubiquitinated POI is recognized and subsequently degraded by the 26S proteasome.[14]
-
PROTAC Recycling: After the POI is degraded, the PROTAC is released and can engage another POI and E3 ligase, enabling it to act catalytically at sub-stoichiometric concentrations.[1][13][14]
Quantitative Data on Thalidomide-Based PROTACs
The efficacy of a PROTAC is defined by its ability to induce robust degradation of the target protein. Key parameters include DC₅₀ (the concentration required to degrade 50% of the target protein) and Dₘₐₓ (the maximum percentage of degradation achieved).[15][16] While data for PROTACs using the exact this compound linker is proprietary, the following table summarizes representative data from published studies on PROTACs that use thalidomide or its analogs to recruit CRBN for the degradation of well-known targets like Bruton's tyrosine kinase (BTK) and Bromodomain-containing protein 4 (BRD4).
| PROTAC Name/Type | E3 Ligase Ligand | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| ARV-825 | Pomalidomide | BRD4 | Jurkat | < 1 | > 95% | [17] |
| Representative PROTAC | Thalidomide | BRD4 | HeLa | 15 | > 95% | [15] |
| NC-1 | Thalidomide | BTK | Mino | 2.2 | 97% | [18] |
| PROTAC IDO1 Degrader-1 | Pomalidomide | IDO1 | HeLa | 2840 | 93% | [16] |
Note: This data is compiled from multiple sources to illustrate the typical performance range of CRBN-based PROTACs.[15][16][17][18] Performance is highly dependent on the target ligand, linker composition, and specific cell line.
Experimental Protocols
Validating the activity and mechanism of a PROTAC requires a multi-step experimental approach. The primary method is Western blotting to quantify protein degradation, followed by ubiquitination assays to confirm the involvement of the UPS.
Protocol for Quantifying Protein Degradation by Western Blot
This protocol allows for the direct visualization and quantification of the target protein's abundance following PROTAC treatment.[19][20]
Workflow Diagram
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.[20]
-
Prepare a serial dilution of the PROTAC compound in cell culture media. Include a vehicle-only control (e.g., 0.1% DMSO).[20]
-
Treat the cells with the PROTAC concentrations for a predetermined time course (e.g., 4, 8, 16, or 24 hours) at 37°C.[20]
-
-
Sample Preparation (Lysis):
-
After treatment, aspirate the media and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[19]
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail to each well.[19][20]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes with periodic vortexing.[19]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[19]
-
Transfer the supernatant (protein extract) to a new, pre-chilled tube.
-
-
Protein Quantification and Denaturation:
-
Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.[19]
-
Normalize all samples to the same concentration using lysis buffer.
-
Add 4x Laemmli sample buffer to each sample to a final 1x concentration and boil at 95-100°C for 5-10 minutes to denature the proteins.[20][21]
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel. Include a molecular weight ladder.[19]
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[20]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[19][22]
-
Incubate the membrane with a primary antibody specific for the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation. A primary antibody for a loading control (e.g., GAPDH, β-actin) should also be used.[22]
-
Wash the membrane three times with TBST for 5-10 minutes each.[20]
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[20]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[19]
-
Capture the signal using a digital imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the target protein band intensity to the loading control band intensity for each sample.[19]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.[17]
-
Protocol for In Vivo Ubiquitination Assay
This protocol is used to confirm that the PROTAC-induced degradation of the target protein is mediated by the ubiquitin-proteasome system. It involves immunoprecipitating the target protein and then probing for ubiquitin.[23][24]
Workflow Diagram
Step-by-Step Methodology:
-
Cell Treatment:
-
Treat cells with the PROTAC at a concentration known to cause degradation (e.g., ~DC₉₀). Include a vehicle control.
-
Crucially, include a condition where cells are pre-treated with a proteasome inhibitor (e.g., MG132) for 1-2 hours before adding the PROTAC. This will "trap" the ubiquitinated protein by preventing its degradation, leading to a stronger signal.
-
-
Cell Lysis:
-
Lyse cells as described in the Western Blot protocol (Section 5.1, Step 2), but ensure the lysis buffer is supplemented with a deubiquitinase (DUB) inhibitor, such as N-Ethylmaleimide (NEM), in addition to the protease inhibitor cocktail. This prevents the removal of ubiquitin from the target protein post-lysis.[25]
-
-
Immunoprecipitation (IP):
-
Save a small portion of the lysate from each sample to serve as the "input" control.[25]
-
To the remaining lysate, add a primary antibody specific for the protein of interest and incubate for 4 hours to overnight at 4°C with gentle rotation.
-
Add Protein A/G-coupled agarose (B213101) or magnetic beads to the lysate-antibody mixture and incubate for another 1-4 hours at 4°C to capture the antibody-protein complexes.[25]
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with ice-cold lysis buffer to remove non-specifically bound proteins.[25]
-
Elute the captured proteins from the beads by adding 1x Laemmli sample buffer and boiling at 95-100°C for 10 minutes.
-
-
Western Blot Analysis:
-
Run the eluted IP samples and the saved input samples on an SDS-PAGE gel and transfer to a membrane as previously described.
-
Probe one membrane with an anti-ubiquitin antibody to detect the ubiquitination status of the immunoprecipitated target protein. A "smear" or ladder of high-molecular-weight bands in the PROTAC-treated lanes (especially with proteasome inhibitor) indicates polyubiquitination.[25]
-
Probe a separate, identical membrane with the anti-POI antibody to confirm the successful immunoprecipitation of the target protein in all relevant lanes.
-
Conclusion
This compound is a powerful and convenient chemical tool for the development of potent and specific protein degraders. By providing a validated Cereblon-recruiting moiety attached to a flexible linker with a reactive handle, it streamlines the synthesis of novel PROTACs. Understanding the intricate mechanism of the ubiquitin-proteasome system is fundamental to leveraging this technology. The successful application of this building block, validated through rigorous experimental protocols like Western blotting and ubiquitination assays, enables researchers to effectively pursue the targeted degradation of previously intractable proteins, opening new avenues for therapeutic intervention in a wide range of diseases.
References
- 1. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 4. This compound, 1799711-29-7 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. The Ubiquitin-Proteasome System as a Prospective Molecular Target for Cancer Treatment and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. gosset.ai [gosset.ai]
- 11. researchgate.net [researchgate.net]
- 12. Cereblon - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. portlandpress.com [portlandpress.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 22. bosterbio.com [bosterbio.com]
- 23. Ubiquitin immunoprecipitation using an anti-ubiquitin nanobody [protocols.io]
- 24. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Ubiquitination assay [bio-protocol.org]
Methodological & Application
Application Notes and Protocols for Thalidomide-O-amido-C3-PEG3-C1-NH2 in Western Blot Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-O-amido-C3-PEG3-C1-NH2 is a key building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents designed for targeted protein degradation. This molecule serves as a high-affinity ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected to a flexible polyethylene (B3416737) glycol (PEG) linker with a terminal amine group ready for conjugation to a target protein ligand.[1][2][3][4][5][6][7][8] By incorporating this moiety, a PROTAC can recruit the CRBN E3 ligase to a specific protein of interest (POI), leading to its ubiquitination and subsequent degradation by the proteasome.
Western blotting is a fundamental technique to validate the efficacy of a PROTAC by quantifying the reduction in the target protein levels within cells.[9][10][11] These application notes provide a detailed protocol for utilizing a PROTAC synthesized with this compound to induce degradation of a target protein and assess this degradation using Western Blot analysis.
Mechanism of Action: PROTAC-Mediated Protein Degradation
A PROTAC synthesized using this compound functions as a heterobifunctional molecule. One end binds to the target protein of interest (POI), and the thalidomide-based moiety binds to the E3 ubiquitin ligase Cereblon (CRBN).[12][13][14][15] This binding brings the POI and CRBN into close proximity, forming a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, leading to a reduction in its cellular levels.[9][16]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride, 2245697-84-9 | BroadPharm [broadpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound, 1799711-29-7 | BroadPharm [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selvita.com [selvita.com]
- 12. benchchem.com [benchchem.com]
- 13. Thalidomide - Wikipedia [en.wikipedia.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell Permeability Assessment of Thalidomide-O-amido-C3-PEG3-C1-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to hijack the body's own cellular machinery to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] The thalidomide (B1683933) moiety in PROTACs specifically engages the Cereblon (CRBN) E3 ubiquitin ligase, a key component of the ubiquitin-proteasome system.[2]
The successful degradation of a target protein by a PROTAC is contingent upon its ability to permeate the cell membrane and reach its intracellular target. However, the unique structural characteristics of PROTACs, such as their high molecular weight and large polar surface area, often pose significant challenges to their cell permeability.[3] Therefore, the accurate assessment of cell permeability is a critical step in the development of effective PROTAC therapeutics.[3]
This document provides detailed application notes and protocols for assessing the cell permeability of Thalidomide-O-amido-C3-PEG3-C1-NH2 , a CRBN-recruiting PROTAC linker conjugate. The methodologies described herein are broadly applicable to other PROTAC molecules and aim to provide a comprehensive framework for evaluating this crucial pharmacokinetic property.
Physicochemical Properties of this compound:
| Property | Value | Source |
| CAS Number | 1799711-29-7 | [3] |
| Molecular Formula | C25H34N4O9 | [3] |
| Molecular Weight | 534.6 g/mol | [3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general mechanism of action for a thalidomide-based PROTAC and the experimental workflow for assessing its cell permeability.
References
Storage and handling instructions for Thalidomide-O-amido-C3-PEG3-C1-NH2
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the proper storage and handling of Thalidomide-O-amido-C3-PEG3-C1-NH2, a synthesized E3 ligase ligand-linker conjugate utilized in the development of Proteolysis Targeting Chimeras (PROTACs). Adherence to these protocols is crucial to ensure the integrity of the compound and the safety of laboratory personnel.
Product Information
-
Product Name: this compound
-
CAS Number: 1799711-29-7[1]
-
Primary Use: For research and development purposes in the field of targeted protein degradation.[1] This compound incorporates the thalidomide-based cereblon ligand and a PEG linker, making it a component for PROTAC synthesis.[2]
Storage Protocols
Proper storage is essential to maintain the stability and activity of this compound. Below are the recommended storage conditions for both the solid compound and solutions.
Quantitative Storage Recommendations:
| Form | Storage Temperature | Duration | Additional Requirements |
| Solid (Powder) | -20°C | Long-term | Keep container tightly closed and upright in a dry, well-ventilated place.[1][3] |
| 4°C | Short-term | Sealed storage, away from moisture.[4] | |
| In Solvent | -80°C | Up to 6 months | Aliquot to prevent repeated freeze-thaw cycles; store sealed and away from moisture.[3][4][5] |
| -20°C | Up to 1 month | Aliquot to prevent repeated freeze-thaw cycles; store sealed and away from moisture.[3][4][5] |
Experimental Protocol for Long-Term Storage:
-
Upon receipt, immediately place the sealed container of solid this compound in a -20°C freezer.
-
For preparing stock solutions, allow the container to equilibrate to room temperature before opening to prevent condensation.
-
Dissolve the compound in a suitable solvent (e.g., DMSO).
-
Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[3][4][5]
Handling and Safety Protocols
This compound is classified with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] The parent compound, thalidomide (B1683933), is known to be a reproductive hazard.[6] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Lab Coat: A lab coat or other protective clothing is required.
-
Eye Protection: Use safety glasses with side shields or goggles.[1]
-
Respiratory Protection: If handling large quantities or if dust formation is likely, use a NIOSH-approved respirator.
Experimental Protocol for Safe Handling:
-
Engineering Controls: All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to ensure adequate ventilation.[1][7]
-
Weighing: When weighing the solid compound, do so in a fume hood and take care to avoid generating dust.
-
Solution Preparation: When preparing solutions, add the solvent to the solid slowly to prevent splashing.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound.[1][7] Do not eat, drink, or smoke in the laboratory.[1][7]
-
Spill Management:
-
In case of a spill, evacuate the area.
-
Wear appropriate PPE before cleaning the spill.
-
For solid spills, carefully sweep up the material to avoid dust formation and place it in a sealed container for disposal.[7]
-
For liquid spills, absorb with an inert material and place in a sealed container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
-
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
First Aid Measures:
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[1]
-
If on Skin: Take off immediately all contaminated clothing. Rinse skin with water.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for safe handling of this compound.
Signaling Pathway Context
This compound is a component used in the construction of PROTACs, which function by hijacking the ubiquitin-proteasome system. The thalidomide moiety binds to the E3 ubiquitin ligase Cereblon (CRBN).
Caption: Mechanism of action for a PROTAC utilizing a thalidomide-based ligand.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. This compound, 1799711-29-7 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. fishersci.com [fishersci.com]
Solubility of Thalidomide-O-amido-C3-PEG3-C1-NH2 in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-O-amido-C3-PEG3-C1-NH2 is a bifunctional molecule consisting of a Thalidomide (B1683933) derivative, which binds to the E3 ubiquitin ligase Cereblon (CRBN), connected via a PEG linker to an amine group available for conjugation. This compound is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins. The solubility of such linker molecules is a critical parameter for their handling, formulation, and biological activity.
These application notes provide a summary of the solubility of a closely related analogue, methodologies for solubility determination, and relevant biological pathways and experimental workflows.
Solubility Data
No specific quantitative solubility data for this compound was found in the public domain. However, data for a structurally very similar compound, Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride, is available and serves as a valuable proxy. The inclusion of a PEG (polyethylene glycol) linker is a common strategy in PROTAC design to enhance aqueous solubility.[1]
Table 1: Solubility of Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride in various solvents.
| Solvent | Concentration | Molarity (approx.) | Notes |
| DMSO | 125 mg/mL | 230.22 mM | Ultrasonic treatment may be needed. Hygroscopic DMSO can impact solubility; use freshly opened solvent.[2] |
| Water | 100 mg/mL | 184.17 mM | Ultrasonic treatment may be needed.[2] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 4 mg/mL | 8.79 mM | Sonication is recommended for this in vivo formulation.[3] |
| PBS | 25 mg/mL | 54.96 mM | Heating and/or sonication may be required to aid dissolution.[4] |
Note: The data presented is for Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride, a close structural analogue of this compound. Solubility should be experimentally verified for the specific batch of the compound in use.
Experimental Protocols
General Protocol for Solubility Determination (Thermodynamic Solubility)
This protocol outlines a general method for determining the thermodynamic solubility of a compound like this compound.
Materials:
-
This compound
-
Selected solvents (e.g., DMSO, water, PBS)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC system with a suitable column and detector
-
Analytical balance
-
Syringe filters (0.22 µm)
Methodology:
-
Preparation of Stock Solutions: Prepare a high-concentration stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO). This will be used to create a standard curve for HPLC analysis.
-
Sample Preparation: Add an excess amount of the compound to a known volume of the test solvent in a vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker or rotator at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticles.
-
Quantification: Analyze the filtered supernatant by a validated HPLC method. Determine the concentration of the dissolved compound by comparing the peak area to a standard curve prepared from the stock solution.
-
Data Analysis: The determined concentration represents the thermodynamic solubility of the compound in the tested solvent under the specified conditions.
General Workflow for PROTAC Handling and Evaluation
The following workflow outlines the key steps for researchers utilizing this compound in the synthesis and evaluation of PROTACs.
Caption: A flowchart of the typical experimental workflow for PROTAC development.
Signaling Pathways
Thalidomide and its derivatives function by binding to Cereblon (CRBN), a component of the Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN).[5][6][7] This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates." Key downstream effects include the degradation of transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma cells, and modulation of signaling pathways involving TNF-α, NF-κB, and VEGF.[5][6][8]
Caption: Signaling pathway of Thalidomide derivatives via CRBN modulation.
References
- 1. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Thalidomide-O-amido-PEG-C2-NH2 hydrochloride | E3 Ligand | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanisms of thalidomide and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thalidomide Suppresses Angiogenesis Through the Signal Transducer and Activator of Transcription 3/SP4 Signaling Pathway in the Peritoneal Membrane - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of a PROTAC with Thalidomide-O-amido-C3-PEG3-C1-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2][3][4] These heterobifunctional molecules consist of a "warhead" that binds to a protein of interest (POI), an E3 ubiquitin ligase-recruiting ligand, and a chemical linker that connects the two moieties.[1][2][3][4] This document provides a detailed guide for the synthesis of a PROTAC utilizing a thalidomide-based ligand to recruit the Cereblon (CRBN) E3 ligase, connected to a warhead via a flexible PEG linker, specifically Thalidomide-O-amido-C3-PEG3-C1-NH2.
Thalidomide and its analogs are well-established ligands for CRBN.[5] The choice of the linker is critical for PROTAC efficacy, influencing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[6] The this compound linker provides a flexible and hydrophilic spacer to facilitate this interaction.
Signaling Pathway: The Ubiquitin-Proteasome System
PROTACs function by hijacking the ubiquitin-proteasome system (UPS). The following diagram illustrates the key steps in this pathway.
Caption: The PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Synthesis
The synthesis of a PROTAC using this compound can be broadly divided into two main stages: synthesis of the thalidomide-linker conjugate and its subsequent coupling to the warhead.
Caption: General experimental workflow for PROTAC synthesis.
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise stated. Reactions should be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates or by liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Synthesis of this compound
This protocol outlines the synthesis of the E3 ligase-linker conjugate.
Step 1a: Synthesis of 4-(2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)acetamido)thalidomide
-
To a solution of 4-hydroxythalidomide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K2CO3, 2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of tert-butyl (2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethyl)carbamate (1.1 eq) in DMF.
-
Heat the reaction mixture to 80°C and stir overnight.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (B1210297).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected intermediate.
Step 1b: Boc Deprotection
-
Dissolve the Boc-protected intermediate from Step 1a in a solution of 4M HCl in 1,4-dioxane.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to yield this compound as the hydrochloride salt.
Protocol 2: Amide Coupling of Thalidomide-Linker to a Warhead
This protocol describes the conjugation of the thalidomide-linker to a carboxylic acid-functionalized warhead.
-
To a solution of the warhead-COOH (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound hydrochloride (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous lithium chloride (LiCl) solution, saturated aqueous sodium bicarbonate (NaHCO3) solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Protocol 3: Purification and Characterization
-
Purify the crude PROTAC by preparative high-performance liquid chromatography (HPLC) to obtain the final product.
-
Confirm the identity and purity of the synthesized PROTAC using analytical techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Quantitative Data Summary
The following table summarizes typical yields and analytical data for the synthesis of thalidomide-based PROTACs. The data is representative and may vary depending on the specific warhead and reaction conditions.
| Step | Product | Typical Yield (%) | Purity (LC-MS) | Analytical Data |
| Protocol 1 | This compound | 60-75 | >95% | 1H NMR, 13C NMR, HRMS consistent with structure |
| Protocol 2 | Final PROTAC | 40-60 | >98% | 1H NMR, 13C NMR, HRMS consistent with structure |
Conclusion
This application note provides a comprehensive guide for the synthesis of a PROTAC using the this compound linker. The detailed protocols and workflow diagrams offer a clear roadmap for researchers in the field of targeted protein degradation. Successful synthesis and characterization of these complex molecules are crucial steps in the development of novel therapeutics for a wide range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Degradation Assays Using Thalidomide-O-amido-C3-PEG3-C1-NH2 Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules designed to selectively eliminate target proteins from cells. These heterobifunctional molecules consist of two ligands connected by a linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.
Thalidomide and its analogs are well-established ligands for the Cereblon (CRBN) E3 ubiquitin ligase. PROTACs incorporating a thalidomide-based ligand, such as Thalidomide-O-amido-C3-PEG3-C1-NH2, are of significant interest in targeted protein degradation. This document provides detailed application notes and protocols for conducting in vitro degradation assays using these PROTACs.
Mechanism of Action
A PROTAC utilizing a thalidomide-based E3 ligase ligand, such as this compound, orchestrates a catalytic cycle of target protein degradation. The PROTAC first binds to both the target protein and the CRBN E3 ligase, forming a ternary complex.[1] This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the proteasome.[2]
References
Application Notes and Protocols: Mass Spectrometry Analysis of Proteins Targeted by Thalidomide-O-amido-C3-PEG3-C1-NH2 PROTACs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system (UPS) to selectively degrade target proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][3]
The Thalidomide-O-amido-C3-PEG3-C1-NH2 PROTAC employs a thalidomide-based moiety to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[4][5][6] This specific PROTAC structure, featuring a flexible PEG linker, facilitates the formation of a ternary complex between the target protein and the CRBN E3 ligase complex.[1][3] This induced proximity leads to the polyubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][4]
Mass spectrometry (MS)-based proteomics is an indispensable tool for the development and characterization of PROTACs.[7] It allows for an unbiased, global view of protein abundance changes, which is crucial for verifying on-target degradation, identifying potential off-target effects, and elucidating the mechanism of action.[8][9][10]
Mechanism of Action
The PROTAC facilitates the formation of a ternary complex involving the POI and the CRBN E3 ligase.[3] This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome, effectively removing it from the cell.[3]
Application 1: Global Proteome Profiling for On- and Off-Target Analysis
Quantitative proteomics provides a comprehensive assessment of a PROTAC's specificity by measuring changes in protein abundance across the entire proteome. This is critical for confirming the degradation of the intended target and identifying any unintended off-target protein degradation.[9][10]
Quantitative Data Summary
The following table represents hypothetical data from a quantitative proteomics experiment comparing cells treated with a target-specific this compound PROTAC versus a vehicle control.
| Protein ID (UniProt) | Gene Name | Description | Fold Change (PROTAC/Vehicle) | p-value | Target Status |
| P12345 | TGT1 | Target Protein 1 | -8.5 | 0.0001 | On-Target |
| Q67890 | FPPS | Farnesyl pyrophosphate synthetase | -1.1 | 0.45 | Non-significant |
| P54321 | IKZF1 | Ikaros family zinc finger 1 | -3.2 | 0.005 | Known Neosubstrate |
| O12345 | CSNK1A1 | Casein kinase 1 alpha 1 | -2.8 | 0.009 | Known Neosubstrate |
| P98765 | OFF1 | Off-Target Protein 1 | -4.1 | 0.002 | Off-Target |
| Q54321 | GAPDH | Glyceraldehyde-3-phosphate dehydrogenase | -1.05 | 0.89 | Housekeeping |
Experimental Protocol: Global Proteomics
-
Cell Culture and Treatment:
-
Cell Lysis and Protein Extraction:
-
Protein Digestion:
-
Take a standardized amount of protein (e.g., 50-100 µg) from each sample.
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate cysteine residues with iodoacetamide (B48618) (IAA) to prevent refolding.[7][12]
-
Digest proteins into peptides overnight at 37°C using a protease such as trypsin.[7][9]
-
-
Peptide Labeling (TMT Multiplexing):
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Process the raw MS data using specialized software (e.g., MaxQuant, Proteome Discoverer).[3]
-
Identify peptides and proteins by searching the data against a relevant protein database (e.g., UniProt).[7]
-
Quantify the relative protein abundance across samples based on the reporter ion intensities from the TMT tags.[3]
-
Perform statistical analysis to identify proteins with significantly altered abundance in PROTAC-treated samples compared to the control.
-
Application 2: Ubiquitome Analysis to Confirm Mechanism of Action
To confirm that the PROTAC-induced protein degradation occurs via the ubiquitin-proteasome system, an analysis of the ubiquitome can be performed. This involves enriching for ubiquitinated peptides and quantifying their abundance changes upon PROTAC treatment. A hallmark of this process is the presence of a di-glycine (K-GG) remnant on lysine (B10760008) residues after tryptic digestion.[7]
Quantitative Data Summary
The following table shows hypothetical data from a ubiquitome analysis, highlighting increased ubiquitination on the target protein.
| Protein ID (UniProt) | Gene Name | Site (K-GG) | Fold Change (PROTAC/Vehicle) | p-value | Interpretation |
| P12345 | TGT1 | K123 | +15.2 | 0.0003 | Target Ubiquitination |
| P12345 | TGT1 | K256 | +12.8 | 0.0009 | Target Ubiquitination |
| Q67890 | FPPS | K88 | +1.2 | 0.51 | Non-significant |
| P98765 | OFF1 | K150 | +5.5 | 0.008 | Off-Target Ubiquitination |
| P60709 | UBA1 | K595 | +1.1 | 0.62 | Ubiquitin-Activating Enzyme |
Experimental Protocol: Ubiquitome (K-GG) Analysis
-
Sample Preparation:
-
Follow steps 1-3 from the Global Proteomics protocol (Cell Culture, Lysis, and Digestion). A larger starting amount of protein (e.g., 1-5 mg) is often required.
-
-
Enrichment of Ubiquitinated Peptides:
-
After tryptic digestion, a di-glycine (K-GG) remnant remains on lysine residues where ubiquitin was attached.[7]
-
Incubate the digested peptide mixture with an antibody specific for the K-GG remnant, which is typically conjugated to beads.
-
Wash the beads to remove non-ubiquitinated peptides.
-
Elute the enriched K-GG modified peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the enriched peptide fraction by LC-MS/MS.[7]
-
-
Data Analysis:
-
Search the MS/MS data against a protein database, specifying the di-glycine modification on lysine (K-GG) as a variable modification.[7]
-
Quantify the relative abundance of ubiquitinated peptides between the PROTAC-treated and control samples to identify which proteins show increased ubiquitination.[7]
-
Mass spectrometry is a powerful and essential technology for the comprehensive analysis of PROTACs like this compound. Global proteome profiling is crucial for confirming on-target efficacy and assessing off-target liabilities, providing a broad view of the PROTAC's selectivity.[9] Furthermore, ubiquitome analysis serves as a direct method to validate the intended ubiquitin-proteasome mechanism of action. Together, these MS-based approaches provide critical data to guide the development of safe and effective targeted protein degraders.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. sapient.bio [sapient.bio]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. chempro-innovations.com [chempro-innovations.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. Protein Degrader [proteomics.com]
Application Notes and Protocols: Assessing the Efficacy of a Thalidomide-O-amido-C3-PEG3-C1-NH2 PROTAC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that co-opt the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs).[1] These heterobifunctional molecules consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination of the POI, marking it for degradation by the proteasome.[3][4] This targeted protein degradation offers a powerful therapeutic strategy, particularly for targeting proteins previously considered "undruggable".[3]
Thalidomide (B1683933) and its analogs are well-established ligands for the E3 ubiquitin ligase Cereblon (CRBN).[5][6] The Thalidomide-O-amido-C3-PEG3-C1-NH2 PROTAC is designed to recruit CRBN to a specific POI, thereby mediating its degradation.[7] This document provides a comprehensive set of experimental protocols to assess the efficacy of this PROTAC, from initial biochemical characterization to cellular activity and downstream effects.
Mechanism of Action: Thalidomide-Based PROTAC
The central mechanism of a Thalidomide-based PROTAC involves the formation of a ternary complex, composed of the PROTAC, the target protein (POI), and the CRBN E3 ligase.[8] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[3] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[4][8] The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple POI molecules.[1]
References
- 1. cellgs.com [cellgs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Linker Length for Thalidomide-Based PROTACs
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for optimizing the linker component of Thalidomide-based Proteolysis Targeting Chimeras (PROTACs), which recruit the Cereblon (CRBN) E3 ubiquitin ligase.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a Thalidomide-based PROTAC?
A PROTAC is a heterobifunctional molecule comprising three parts: a ligand for the target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase (in this case, a Thalidomide-based ligand for CRBN), and a chemical linker connecting them.[1][2] The linker is not merely a spacer; it is a critical determinant of PROTAC efficacy.[1][][4] Its primary role is to orient the POI and the E3 ligase to form a stable and productive ternary complex (POI-PROTAC-E3 ligase).[5][6] This complex formation is essential for the subsequent ubiquitination of the POI, which marks it for degradation by the 26S proteasome.[] The linker's length, composition, and attachment points all influence the geometry and stability of this ternary complex.[1]
Q2: How does linker length impact PROTAC efficacy (DC50 and Dmax)?
Linker length significantly affects the degradation potency (DC50) and the maximum level of degradation (Dmax).[7]
-
Too Short: A linker that is too short can cause steric hindrance, preventing the POI and E3 ligase from binding simultaneously to the PROTAC, thus inhibiting the formation of a productive ternary complex.[1][6][8] This often results in poor efficacy (high DC50 and low Dmax).
-
Too Long: An excessively long linker may not effectively bring the two proteins into close enough proximity for efficient ubiquitin transfer.[6][8] This can also lead to reduced potency. In some cases, very long, flexible linkers can lead to a higher entropic penalty for adopting the correct conformation for the ternary complex.[2]
-
Optimal Length: The optimal linker length, which is highly dependent on the specific POI and E3 ligase pair, facilitates the ideal conformation for ternary complex formation, leading to efficient ubiquitination and potent degradation (low DC50 and high Dmax).[][9] For some targets, this optimal length can be within a very narrow range.[10]
Q3: What is the "hook effect" and how does linker design relate to it?
The hook effect is a phenomenon where the efficacy of a PROTAC decreases at higher concentrations.[7][11] Instead of forming the productive ternary complex (POI-PROTAC-E3 ligase), high concentrations of the PROTAC lead to the formation of non-productive binary complexes (POI-PROTAC and PROTAC-E3 ligase).[6] These binary complexes sequester the proteins, preventing their assembly into the ternary structure required for degradation.[6]
Linker design can influence the hook effect. A well-designed linker can promote positive cooperativity, where the formation of one binary complex enhances the binding of the second protein to form the ternary complex. This increased stability of the ternary complex can help mitigate the hook effect, making the PROTAC effective over a wider concentration range.[2][11]
Q4: What are the most common linker compositions and how do they affect PROTAC properties?
Common linker motifs include polyethylene (B3416737) glycol (PEG) chains and alkyl chains, though more rigid structures like piperazine (B1678402) or triazole rings are also used.[1][12]
-
PEG Linkers: These are hydrophilic and can enhance the aqueous solubility of the PROTAC molecule, which is a common challenge.[1][5] Improved solubility can prevent compound precipitation in cellular assays and improve pharmacokinetic properties.[13]
-
Alkyl Chains: These linkers offer significant flexibility, which can be crucial for allowing the PROTAC to adopt the necessary conformation for ternary complex formation, especially during initial optimization.[2]
-
Rigid Linkers: More rigid linkers, such as those containing piperazine or alkyne groups, can reduce the entropic penalty of forming the ternary complex by pre-organizing the PROTAC into a favorable conformation.[1][12] This can sometimes lead to improved potency.[12]
The linker's composition also has a profound impact on physicochemical properties like cell permeability. Linkers that allow the PROTAC to fold and shield its polar surface area can improve passive cell permeability.[14]
Q5: Why are the linker attachment points to the warhead and E3 ligase ligand important?
The points at which the linker is connected to the target-binding ligand (warhead) and the E3 ligase ligand are crucial.[1] The exit vector, or the position of linker attachment, can dramatically influence the orientation of the two proteins within the ternary complex. Altering the attachment point can change the protein-protein interfaces that are formed, potentially creating new stabilizing interactions or, conversely, introducing steric clashes.[2] In some cases, changing the linker attachment point by just a few atoms can be the difference between a highly potent and selective degrader and an inactive one.[10]
Troubleshooting Guide
Problem 1: My synthesized Thalidomide-based PROTAC shows no degradation of the target protein.
Possible Causes & Solutions:
-
Suboptimal Linker Length: The chosen linker length may be outside the optimal range for your specific target.
-
Poor Cell Permeability: The PROTAC may not be reaching its intracellular target. PROTACs are often large molecules that fall outside the typical "Rule of Five" for drug-likeness.[13]
-
Incorrect Ternary Complex Geometry: The linker may not be orienting the POI and CRBN correctly for ubiquitination.
-
Solution: In addition to varying linker length, consider changing the linker attachment points on either the warhead or the thalidomide (B1683933) moiety.[17]
-
-
Proteasome Inactivity: The degradation machinery in your cells may be compromised.
-
Solution: Run a control experiment using a proteasome inhibitor like MG132. Pre-treatment with a proteasome inhibitor should rescue the degradation of your target protein if the PROTAC is working as intended.[15]
-
Problem 2: My PROTAC has very poor solubility in aqueous buffers.
Possible Causes & Solutions:
-
High Lipophilicity: PROTACs often have a high molecular weight and a large, greasy surface area, leading to low aqueous solubility.[13]
-
Formulation Issues: The compound is precipitating in the assay medium.
-
Solution: For in vitro assays, use a small amount of an organic co-solvent like DMSO. Ensure the final DMSO concentration is low (typically <0.5%) to avoid cell toxicity.[15] For persistent issues, formulation strategies with excipients may be necessary for in vivo studies.
-
Problem 3: I am observing the hook effect, with decreased degradation at high concentrations.
Possible Causes & Solutions:
-
Formation of Non-Productive Binary Complexes: This is the inherent cause of the hook effect.[6]
-
Solution: Perform a full dose-response curve to identify the optimal concentration range for your PROTAC. It is crucial to test a wide range of concentrations to accurately determine the DC50 and Dmax before the hook effect becomes prominent.[6]
-
-
Low Cooperativity in Ternary Complex Formation: The ternary complex is not stable enough to outcompete the formation of binary complexes at high concentrations.
-
Solution: While more advanced, linker optimization can improve ternary complex cooperativity.[2] Biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to study the thermodynamics of ternary complex formation and guide rational linker design.[2]
-
Data Presentation
Table 1: Impact of PEG Linker Length on BRD4 Degradation by Thalidomide-Based PROTACs
This table summarizes representative data showing how varying the number of PEG units in the linker of a BRD4-targeting, Thalidomide-based PROTAC can affect its degradation potency (DC50) and maximum degradation (Dmax). Note that values are synthesized from published trends for illustrative purposes.[7]
| PROTAC Example | Linker (PEG Units) | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Key Observation |
| PROTAC-A | 0 (Direct Linkage) | BRD4 | H661 | < 0.5 | > 90% | A short, direct linkage can be highly effective for certain geometries.[7] |
| PROTAC-B | 1 | BRD4 | H661 | > 5 | ~50% | A single PEG unit can significantly reduce degradation potency.[7] |
| PROTAC-C | 2 | BRD4 | H661 | > 5 | ~60% | Intermediate lengths may hinder optimal ternary complex formation.[7] |
| PROTAC-D | 3 | BRD4 | Various | Variable | Variable | Potency can be recovered and is highly dependent on the specific PROTAC architecture.[7] |
| PROTAC-E | 4 | BRD4 | HeLa | ~0.1 | > 95% | An optimal linker length can lead to potent and complete degradation. |
| PROTAC-F | 8 | BRD4 | HeLa | ~1.0 | ~80% | Lengthening the linker beyond the optimum can decrease potency. |
Visualizations
Diagram 1: PROTAC Mechanism of Action
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Essential Role of Linkers in PROTACs [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. tandfonline.com [tandfonline.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Addressing Solubility Challenges of Thalidomide-O-amido-C3-PEG3-C1-NH2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Thalidomide-O-amido-C3-PEG3-C1-NH2, a key building block in PROTAC® (Proteolysis Targeting Chimera) technology.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound exhibit poor aqueous solubility?
A1: Thalidomide-based PROTACs and their building blocks, like this compound, are often large, complex molecules with significant lipophilicity. This inherent molecular structure, which includes the thalidomide (B1683933) moiety and a flexible PEG linker, frequently results in a high molecular weight and a large, often nonpolar surface area. These characteristics contribute to low solubility in aqueous buffers.
Q2: What are the common consequences of poor solubility in my experiments?
A2: Poor solubility can lead to several experimental issues, including:
-
Precipitation in Assays: The compound may precipitate out of solution in aqueous environments like cell culture media or biochemical assay buffers. This can lead to an underestimation of the compound's potency (e.g., inaccurate DC50 or IC50 values).
-
Inaccurate Quantification: Undissolved compound can result in errors when determining the true concentration of stock solutions and in assay wells.
-
Low Bioavailability: In cellular and in vivo experiments, poor solubility can limit the amount of the compound that crosses cell membranes to reach its intracellular target, thereby reducing its efficacy.
-
Irreproducible Results: The extent of precipitation can vary between experiments, leading to high variability and a lack of reproducibility in your data.
Q3: What is the difference between kinetic and thermodynamic solubility, and which should I measure?
A3:
-
Kinetic Solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration stock (usually in DMSO) into an aqueous buffer. This method is high-throughput and often reflects the conditions of many biological screening assays where a compound is introduced to an aqueous environment for a short period.
-
Thermodynamic Solubility is the equilibrium solubility of a compound in a specific solvent system when the solid and dissolved states are in equilibrium. This is a time- and resource-intensive measurement but provides the true solubility of the compound.
For most in vitro screening purposes, determining the kinetic solubility is a practical first step to identify potential precipitation issues in your assays.
Q4: How does the PEG linker in this compound affect its solubility?
A4: The polyethylene (B3416737) glycol (PEG) linker is incorporated into PROTAC design in part to improve the physicochemical properties of the molecule. The ether oxygens in the PEG chain can form hydrogen bonds with water molecules, which generally increases the hydrophilicity and aqueous solubility of the compound compared to a purely alkyl linker. However, even with the PEG linker, the overall lipophilicity of the thalidomide portion of the molecule can still lead to solubility challenges in aqueous media.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: The compound is difficult to dissolve when preparing a stock solution.
-
Question: I am having trouble dissolving the powdered form of this compound in DMSO to make a high-concentration stock solution. What should I do?
-
Answer:
-
Initial Steps:
-
Ensure you are using high-purity, anhydrous DMSO. Water content in DMSO can significantly reduce the solubility of hydrophobic compounds.
-
Vortex the solution vigorously for 2-5 minutes.
-
-
If Still Undissolved:
-
Sonication: Place the vial in a water bath sonicator for 10-15 minutes. This can help break up small particles and increase the rate of dissolution.
-
Gentle Warming: Gently warm the solution to 30-40°C in a water bath. Be cautious, as excessive heat can degrade the compound. Do not exceed 40°C.
-
Solvent Choice: While DMSO is the most common solvent for preparing stock solutions of PROTACs, other organic solvents such as DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone) can be considered if DMSO fails. However, always check the compatibility of these solvents with your specific experimental system.
-
-
Issue 2: The compound precipitates out of solution when diluted into aqueous media for cell-based assays.
-
Question: My this compound stock solution in DMSO is clear, but a precipitate forms immediately when I add it to my cell culture medium. How can I prevent this?
-
Answer: This "crashing out" is a common issue when a compound is transferred from a highly soluble environment (100% DMSO) to a predominantly aqueous one.
-
Recommended Dilution Protocol:
-
Warm the Media: Always use cell culture medium that has been pre-warmed to 37°C.
-
Intermediate Dilution Step: Instead of diluting your highly concentrated stock solution directly into the final volume of media, perform one or more intermediate dilution steps. For example, dilute your 10 mM stock to 1 mM in DMSO first.
-
Gradual Addition and Mixing: Add the DMSO stock solution dropwise to the pre-warmed media while gently vortexing or swirling. This helps to disperse the compound quickly and avoid localized high concentrations that can trigger precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically below 0.5%, and ideally at or below 0.1%, to minimize solvent-induced cell toxicity.
-
-
Issue 3: I am observing inconsistent results in my cell-based assays, which I suspect is due to solubility issues.
-
Question: My dose-response curves are not consistent between experiments. Could this be related to the solubility of my compound?
-
Answer: Yes, inconsistent solubility can lead to variable effective concentrations of your compound in different wells or on different days.
-
Troubleshooting Steps:
-
Visually Inspect Plates: Before and after adding your compound to the cells, carefully inspect the wells of your microplate under a microscope for any signs of precipitation.
-
Perform a Kinetic Solubility Test: Conduct a simple kinetic solubility test in your specific cell culture medium to determine the maximum concentration at which your compound remains in solution.
-
Prepare Fresh Dilutions: Always prepare fresh working solutions of your compound from the DMSO stock for each experiment. Do not store diluted aqueous solutions for extended periods.
-
Consider Formulation Strategies: For in vivo studies or more complex cellular models, you may need to consider advanced formulation strategies such as using co-solvents (e.g., PEG300, Tween-80) or preparing lipid-based formulations. However, these must be carefully optimized and controlled for potential off-target effects.
-
-
Quantitative Data
Table 1: Solubility of Thalidomide-O-amido-PEG-C2-NH2 hydrochloride in Various Solvents
| Solvent System | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| Water | 100 mg/mL | 219.85 mM | Sonication recommended[1] |
| DMSO | 125 mg/mL | 274.81 mM | Sonication recommended[1] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 4 mg/mL | 8.79 mM | Sonication recommended[1] |
Table 2: General Solubility Guidelines for Thalidomide-Based PROTAC Building Blocks
| Solvent | General Solubility | Recommended Use |
| DMSO | Generally high | Primary solvent for stock solutions |
| DMF | Generally high | Alternative to DMSO for stock solutions |
| Ethanol | Variable, generally lower than DMSO | Can be used as a co-solvent in some formulations |
| Water | Generally low | Poor solvent for stock solutions |
| PBS (pH 7.4) | Generally low | Dilution into PBS from a DMSO stock is common for assays, but precipitation is a risk |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh a precise amount of this compound powder (e.g., 1 mg) in a sterile microcentrifuge tube.
-
Calculate Solvent Volume: Based on the molecular weight of your compound, calculate the volume of anhydrous DMSO required to achieve a 10 mM concentration.
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the tube.
-
Mixing: Vortex the solution for 2-5 minutes. If the compound is not fully dissolved, sonicate in a water bath for 10-15 minutes. Gentle warming to 30-40°C can also be applied if necessary.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Protocol 2: Kinetic Solubility Assay in PBS (Phosphate-Buffered Saline)
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO as described in Protocol 1.
-
Serial Dilution in DMSO: In a 96-well plate, perform a serial dilution of the 10 mM stock solution in DMSO to generate a range of concentrations (e.g., from 10 mM down to 1 µM).
-
Transfer to PBS: In a separate clear 96-well plate, add 198 µL of PBS (pH 7.4) to each well. Transfer 2 µL of each DMSO dilution from the previous plate into the corresponding wells of the PBS plate. This will result in a final DMSO concentration of 1%.
-
Incubation: Shake the plate at room temperature for 1-2 hours.
-
Measurement: Measure the turbidity of each well using a nephelometer or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 600-650 nm) using a plate reader. An increase in signal compared to the DMSO-only control indicates precipitation.
-
Data Analysis: The kinetic solubility is the highest concentration that does not show a significant increase in turbidity or absorbance.
Visualizations
References
Improving cell permeability of PROTACs containing Thalidomide-O-amido-C3-PEG3-C1-NH2
Welcome to the technical support hub for researchers and drug development professionals. This center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address challenges related to the cell permeability of PROTACs synthesized using the Thalidomide-O-amido-C3-PEG3-C1-NH2 building block.
Frequently Asked Questions (FAQs)
Q1: What is the role of the "this compound" component in my PROTAC? A1: This molecule is an E3 ligase ligand-linker conjugate. Each part has a specific function:
-
Thalidomide (B1683933): Acts as the ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2]
-
-O-amido-C3-PEG3-C1-: This is the linker portion. The combination of a 3-carbon alkyl chain (C3) and a 3-unit polyethylene (B3416737) glycol (PEG3) chain provides spatial separation between the thalidomide and your protein of interest (POI) ligand.[3][4] PEG linkers are often used to improve solubility.[3][]
-
-NH2 (Amine): The terminal amine group is the reactive site for conjugating the linker to the ligand for your POI, completing the final PROTAC molecule.
Q2: Why is cell permeability a common challenge for PROTACs built with this linker? A2: Cell permeability is crucial as most PROTAC targets are intracellular.[1] The challenge arises because PROTACs are inherently large molecules, often with a high molecular weight (MW > 800 Da) and a large polar surface area (PSA).[1][6] These characteristics place them outside the typical chemical space of orally bioavailable drugs (i.e., "beyond the Rule of Five"), leading to poor passive diffusion across the cell's lipid bilayer membrane.[7]
Q3: What are the primary strategies to improve the cell permeability of my PROTAC? A3: Key strategies focus on modifying the PROTAC's physicochemical properties:
-
Linker Optimization: Altering the linker is a common approach as the warhead and E3 ligase ligand are often fixed. This can involve changing its length, increasing its rigidity (e.g., by adding cyclic elements), or replacing polar components like PEG with more lipophilic alkyl chains.[7][8]
-
Introduce Intramolecular Hydrogen Bonds: Designing the PROTAC to adopt a folded, more compact conformation in the nonpolar environment of the cell membrane can shield its polar surface area, enhancing permeability. This "chameleonic" behavior is a key strategy for improving uptake.[8][9][10]
-
Prodrug Approach: Temporarily masking polar functional groups on the PROTAC with lipophilic, cleavable moieties can improve membrane transit. These masks are then removed by intracellular enzymes to release the active PROTAC.[1][7][11]
PROTAC Mechanism of Action
Caption: PROTAC-mediated protein degradation pathway.
Troubleshooting Guide: Low PROTAC Efficacy
Problem: My PROTAC shows low or no degradation of the target protein.
This is often the first sign of a potential cell permeability issue. The following workflow can help diagnose the root cause.
Caption: A logical workflow for troubleshooting PROTAC efficacy.
Step 1: Assess and Address Cell Permeability
| Possible Cause | Diagnostic Action | Proposed Solution(s) |
| High Polarity / High Molecular Weight | Perform a Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive diffusion.[12][13] | 1. Reduce Linker Polarity: Replace the PEG3 moiety with a more lipophilic alkyl chain.[8] 2. Shorten Linker: Synthesize analogs with shorter linkers (e.g., PEG1, PEG2, or pure alkyl chains) to reduce MW and PSA.[1] |
| Excessive Linker Flexibility | Use computational modeling or NMR spectroscopy to study the PROTAC's conformational dynamics in polar vs. nonpolar environments.[9][14] | 1. Increase Linker Rigidity: Incorporate rigid structures like a 1,4-disubstituted phenyl ring or a piperazine (B1678402) moiety into the linker to reduce flexibility.[7][8] 2. Promote Folded Conformations: Design modifications that encourage intramolecular hydrogen bonding to shield polar groups.[8][10] |
| Active Cellular Efflux | Perform a Caco-2 permeability assay.[6][13] Compare the apparent permeability (Papp) in the apical-to-basolateral (A-B) versus basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) > 2 suggests active efflux. | 1. Co-administer Efflux Inhibitors: In your in-vitro assays, test the PROTAC's activity in the presence of known efflux pump inhibitors (e.g., verapamil). 2. Modify PROTAC Structure: Make chemical modifications to the PROTAC to reduce its recognition by efflux transporters. This often involves iterative medicinal chemistry. |
Quantitative Data Example: Linker Modification Impact on Permeability
The following table presents hypothetical data from a PAMPA experiment to illustrate how linker modifications can affect permeability.
| PROTAC Analog | Linker Composition | MW (Da) | Papp (10⁻⁶ cm/s) | Permeability Class |
| Compound 1 (Baseline) | -C3-PEG3-C1- | ~950 | 0.8 | Low |
| Compound 2 | -C3-PEG1 -C1- | ~862 | 2.5 | Moderate |
| Compound 3 | -C3-(CH₂)₃ -C1- | ~830 | 4.1 | Moderate-High |
| Compound 4 | -C3-Piperazine -C1- | ~870 | 3.5 | Moderate |
Note: Data is for illustrative purposes only. Papp values are highly system-dependent.
Key Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This cell-free assay is a cost-effective, high-throughput method to screen for passive membrane permeability.[12]
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Methodology:
-
Prepare Acceptor Plate: Add 200 µL of buffer (e.g., PBS, pH 7.4) to each well of a 96-well acceptor plate.
-
Coat Donor Plate: Pipette 5 µL of a phospholipid solution (e.g., 2% lecithin in dodecane) onto the filter membrane of each well in a 96-well donor filter plate. Allow the solvent to evaporate.
-
Prepare Donor Solution: Dilute the PROTAC stock solution in buffer to the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is <1%.
-
Assemble and Incubate: Add 180 µL of the donor solution to each well of the coated donor plate. Carefully place the donor plate on top of the acceptor plate to create a "sandwich".
-
Incubation: Incubate the plate assembly at room temperature for 4-16 hours, covered to prevent evaporation.
-
Quantification: After incubation, separate the plates. Determine the concentration of the PROTAC in the donor and acceptor wells using a sensitive analytical method like LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the appropriate formula that accounts for incubation time, well volume, and membrane surface area.
Protocol 2: Caco-2 Permeability Assay
This cell-based assay uses a monolayer of Caco-2 cells, which mimic the human intestinal epithelium, to assess both passive diffusion and active transport.[6][13]
Methodology:
-
Cell Culture: Seed Caco-2 cells onto Transwell inserts in a multi-well plate. Culture for 18-21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Verify Monolayer Integrity: Before the assay, measure the Transepithelial Electrical Resistance (TEER) of the monolayer to ensure tight junction integrity.
-
Prepare Dosing Solution: Prepare the PROTAC dosing solution in a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Permeability Measurement (A to B):
-
Remove the culture medium from the apical (A, top) and basolateral (B, bottom) chambers.
-
Add the PROTAC dosing solution to the apical chamber.
-
Add fresh transport buffer to the basolateral chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh buffer.
-
-
Permeability Measurement (B to A, for efflux):
-
Perform the same procedure but add the PROTAC dosing solution to the basolateral chamber and sample from the apical chamber.
-
-
Quantification: Analyze the concentration of the PROTAC in all collected samples using LC-MS/MS.
-
Calculation: Calculate the Papp values for both A-to-B and B-to-A directions. The efflux ratio (Papp B-A / Papp A-B) will indicate if the PROTAC is a substrate for efflux pumps.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for improving limitations of proteolysis targeting chimeras [ccspublishing.org.cn]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Permeability Assay - Profacgen [profacgen.com]
- 14. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Aggregation of Thalidomide-Based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and address frequently asked questions (FAQs) concerning the aggregation of Thalidomide-O-amido-C3-PEG3-C1-NH2 based PROTACs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in my PROTAC?
A1: this compound is a pre-synthesized chemical moiety that provides two of the three essential components of a Proteolysis Targeting Chimera (PROTAC): the E3 ligase ligand and a linker.[1][2][3]
-
Thalidomide (B1683933) Moiety: This part of the molecule acts as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][4][5] By binding to CRBN, it recruits the cellular machinery responsible for tagging proteins for degradation.
-
PEG3 Linker: The three-unit polyethylene (B3416737) glycol (PEG) chain serves as a flexible linker.[1][6] The linker's length and composition are critical for the PROTAC's effectiveness, as they influence the formation and stability of the ternary complex between the target protein and the E3 ligase.[7][8][9] PEG linkers are often incorporated to improve the solubility and physicochemical properties of the PROTAC.[6][10][11]
-
Amido-C3 and C1-NH2 Groups: These components provide the attachment points for conjugating your specific protein of interest (POI) ligand, completing the synthesis of your final PROTAC molecule.
Q2: Why is my this compound based PROTAC aggregating?
A2: PROTACs, by their nature, are often large and complex molecules that can be prone to poor solubility and aggregation.[12][13][14] Several factors can contribute to this issue:
-
High Molecular Weight and Lipophilicity: PROTACs frequently fall into the "beyond Rule of Five" (bRo5) chemical space, which is associated with low aqueous solubility.[12][13][15]
-
Physicochemical Properties of the POI Ligand: The ligand you attach to the linker can significantly influence the overall solubility of the final PROTAC molecule. A highly hydrophobic POI ligand can drive aggregation.
-
Suboptimal Linker Properties: While PEG linkers are intended to enhance solubility, the overall balance of hydrophilicity and hydrophobicity in the entire molecule is crucial.[6][13]
-
Experimental Conditions: Factors such as buffer composition, pH, temperature, and concentration can all impact PROTAC solubility and lead to aggregation.
Q3: What are the consequences of PROTAC aggregation in my experiments?
A3: PROTAC aggregation can significantly impact your experimental results and lead to misinterpretation of data.[13] Common consequences include:
-
Precipitation in Assays: The PROTAC may fall out of solution in aqueous cell culture media or biochemical assay buffers, leading to an underestimation of its potency (e.g., DC50, IC50).[13]
-
Irreproducible Results: The extent of aggregation can vary between experiments, leading to high variability and a lack of reproducibility.[13]
-
Non-Specific Toxicity: Aggregated PROTACs can exhibit non-specific cellular toxicity, confounding your experimental observations.[16]
-
The "Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, leading to a decrease in degradation.[17][18] Aggregation can exacerbate this effect.
Troubleshooting Guide: Preventing and Mitigating Aggregation
This guide provides a systematic approach to troubleshooting aggregation issues with your this compound based PROTAC.
Initial Solubility Assessment
The first step is to determine the solubility of your PROTAC in the solvents and buffers used in your experiments.
Problem: My PROTAC precipitates when diluted from a DMSO stock into an aqueous buffer (e.g., PBS).
Solutions:
-
Establish a Reliable Stock Solution: Ensure your PROTAC is fully dissolved in a high-quality, anhydrous organic solvent like DMSO to create a high-concentration stock solution.[12]
-
Optimize Dilution Method: When diluting the DMSO stock into an aqueous buffer, do so dropwise while vortexing to facilitate mixing and minimize immediate precipitation.
-
Utilize Co-solvents: If direct dilution fails, consider using co-solvents.[12]
-
Recommended Co-solvents: Ethanol, N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or low molecular weight polyethylene glycols (e.g., PEG-300, PEG-400).[12]
-
Procedure: First, determine the maximum percentage of the co-solvent that is tolerated by your experimental system (e.g., cell culture, enzyme assay). Prepare your aqueous buffer containing this percentage of the co-solvent before adding the PROTAC stock solution.[12]
-
Formulation Strategies for Improved Solubility
If basic solubility optimization is insufficient, more advanced formulation strategies may be necessary.
| Strategy | Description | Advantages | Considerations |
| pH Adjustment | Modify the pH of the buffer to ionize the PROTAC, which can increase its aqueous solubility. This is particularly effective if your PROTAC has ionizable functional groups. | Simple and cost-effective. | The adjusted pH must be compatible with your experimental system (e.g., cell viability). |
| Use of Surfactants | Incorporate non-ionic surfactants (e.g., Tween-20, Pluronic F-68) at concentrations below their critical micelle concentration (CMC) to improve wetting and prevent aggregation. | Can significantly improve solubility. | Surfactants may interfere with certain assays or have cellular effects. |
| Cyclodextrins | These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, effectively encapsulating the PROTAC and increasing its solubility. | Well-established method for solubility enhancement. | The size of the cyclodextrin (B1172386) cavity must be appropriate for the PROTAC. |
| Amorphous Solid Dispersions (ASDs) | The PROTAC is dispersed in a polymer matrix (e.g., HPMCAS, Eudragit) in an amorphous state, which has higher solubility than the crystalline form.[19][20] | Can lead to significant supersaturation and improved bioavailability.[19] | Requires specialized formulation development and characterization.[14][20] |
| Lipid-Based Formulations | For in vivo applications, formulations like self-emulsifying drug delivery systems (SEDDS) or nanosuspensions can be developed to enhance oral absorption.[12][21] | Can improve oral bioavailability of poorly soluble compounds. | Complex formulations that require significant development effort. |
Experimental Workflow for Troubleshooting Aggregation
Experimental Protocols
Protocol 1: Co-solvent Solubility Screen
This protocol outlines a method to determine the minimum concentration of a co-solvent required to keep your PROTAC in solution in an aqueous buffer.
Materials:
-
This compound based PROTAC
-
DMSO (anhydrous)
-
Selected co-solvent (e.g., Ethanol, PEG-400)
-
Primary aqueous buffer (e.g., PBS, pH 7.4)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Vortex mixer
-
Spectrophotometer or nephelometer for turbidity measurement
Methodology:
-
Prepare PROTAC Stock: Prepare a high-concentration stock solution of the PROTAC in 100% DMSO (e.g., 10 mM or 20 mM). Ensure it is fully dissolved.
-
Prepare Co-solvent/Buffer Mixtures: In separate tubes or wells, prepare a series of your primary aqueous buffer containing increasing percentages of the co-solvent (e.g., 0%, 1%, 2%, 5%, 10% v/v).
-
PROTAC Dilution: Add a small volume of the PROTAC DMSO stock to each co-solvent/buffer mixture to achieve the desired final PROTAC concentration (e.g., 100 µM). The final DMSO concentration should be kept constant and low (e.g., ≤ 1%).
-
Incubation and Observation: Incubate the solutions at the experimental temperature for a set period (e.g., 1-2 hours). Visually inspect for any precipitation.
-
Quantitative Measurement (Optional): Measure the turbidity of each solution using a spectrophotometer (at a wavelength where the PROTAC doesn't absorb, e.g., 600 nm) or a nephelometer. An increase in signal indicates scattering due to aggregation.
-
Determination of Optimal Co-solvent Concentration: Identify the lowest concentration of the co-solvent that maintains the PROTAC in a clear solution.
Protocol 2: Monitoring PROTAC Aggregation with Biophysical Techniques
Several biophysical techniques can be employed to monitor the aggregation state of your PROTAC.
| Technique | Principle | Information Gained |
| Dynamic Light Scattering (DLS) | Measures the size distribution of particles in a solution by analyzing fluctuations in scattered light intensity. | Provides information on the presence of aggregates and their size distribution. |
| Differential Scanning Fluorimetry (DSF) | Measures changes in the thermal stability of a target protein in the presence of a ligand. Aggregation can sometimes be observed as a sharp decrease in fluorescence at higher temperatures.[22] | Can indirectly indicate ligand-induced aggregation or stabilization. |
| Surface Plasmon Resonance (SPR) | Measures binding events at a sensor surface in real-time. Aggregates can cause non-specific binding and unusual sensorgrams.[22] | Can help identify aggregation-prone compounds during binding studies. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a protein.[22] Aggregation can lead to complex and uninterpretable thermograms. | Can indicate solubility issues at the concentrations required for the experiment. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the structure and dynamics of molecules in solution.[22] Aggregation can lead to line broadening and loss of signal. | Can confirm the monomeric state of the PROTAC and its binding partners. |
Signaling Pathway and Mechanism of Action
The intended mechanism of action for a functional, non-aggregated PROTAC involves the formation of a ternary complex.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, 1799711-29-7 | BroadPharm [broadpharm.com]
- 3. alfa-labotrial.com [alfa-labotrial.com]
- 4. researchgate.net [researchgate.net]
- 5. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Essential Role of Linkers in PROTACs [axispharm.com]
- 7. chempep.com [chempep.com]
- 8. The Cutting-Edge of Targeted Protein Degradation: PROTACs, Linkers, and Molecular Glues | MolecularCloud [molecularcloud.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 19. pharmaexcipients.com [pharmaexcipients.com]
- 20. researchgate.net [researchgate.net]
- 21. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. oxfordglobal.com [oxfordglobal.com]
Technical Support Center: Troubleshooting the Hook Effect in PROTAC Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Thalidomide-O-amido-C3-PEG3-C1-NH2 and other thalidomide-based PROTACs. The focus is on understanding and mitigating the "hook effect," a common phenomenon in PROTAC experiments that can lead to misinterpretation of results.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The hook effect describes the paradoxical observation where the efficacy of a PROTAC in degrading its target protein decreases at high concentrations.[1][2] Instead of a linear dose-response, the degradation profile often appears as a bell-shaped curve.[2] This occurs because at excessive concentrations, the PROTAC is more likely to form separate binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex (Target Protein-PROTAC-E3 Ligase) required for degradation.[1][2]
Q2: At what concentration range is the hook effect typically observed for thalidomide-based PROTACs?
A2: The concentration at which the hook effect becomes apparent is highly dependent on the specific PROTAC, the target protein, and the cell line used. However, it is common to observe a decrease in degradation at concentrations above 1-10 µM.[3] To properly characterize the degradation profile, it is crucial to perform a wide dose-response experiment, spanning several orders of magnitude (e.g., 0.1 nM to 100 µM).[3]
Q3: How can I distinguish the hook effect from cytotoxicity?
A3: To differentiate the hook effect from cell death leading to a loss of cellular machinery, it is recommended to perform a cell viability assay (e.g., CellTiter-Glo® or MTT assay) in parallel with your degradation experiment.[3] If a decrease in target protein levels at high PROTAC concentrations is not accompanied by a significant drop in cell viability, the hook effect is the more likely cause.[3] Additionally, biophysical assays that directly measure ternary complex formation, such as TR-FRET or AlphaLISA, can provide direct evidence of reduced ternary complex levels at high PROTAC concentrations, confirming the hook effect.[3]
Q4: What is the role of the linker (e.g., -C3-PEG3-C1-) in the hook effect?
A4: The linker plays a critical role in the stability and geometry of the ternary complex.[2] An optimal linker length and composition are crucial for productive ternary complex formation. A suboptimal linker can lead to a more pronounced hook effect by favoring the formation of non-productive binary complexes.[3] Researchers can synthesize and test analogs with different linker lengths and compositions to identify a more optimal geometry for the ternary complex.[3]
Troubleshooting Guides
Problem 1: No target degradation is observed at any tested concentration.
-
Possible Cause: The PROTAC may have poor cell permeability.
-
Solution: Modify the linker to improve physicochemical properties or consider using a cell line with lower efflux pump activity.[2]
-
-
Possible Cause: The target protein may not be expressed or is expressed at very low levels in the chosen cell line.
-
Solution: Confirm target protein expression via Western blot or proteomics before starting the degradation experiment.
-
-
Possible Cause: The recruited E3 ligase (CRBN) may not be expressed or is inactive in the chosen cell line.
-
Solution: Verify CRBN expression. Some cell lines may have low endogenous levels of certain E3 ligases.
-
-
Possible Cause: The ternary complex is not forming.
-
Solution: Use biophysical assays like TR-FRET or AlphaLISA to directly assess ternary complex formation in vitro.
-
Problem 2: A sharp hook effect is observed, limiting the therapeutic window.
-
Possible Cause: High binary binding affinities of the PROTAC for either the target protein or CRBN alone.
-
Solution: Consider designing analogs with slightly moderated binary affinities to shift the equilibrium towards ternary complex formation.[3]
-
-
Possible Cause: Negative cooperativity, where the binding of one protein partner hinders the binding of the other.
-
Solution: Assess the cooperativity of ternary complex formation using biophysical assays. Aim for designs that promote positive cooperativity.[3]
-
-
Possible Cause: Suboptimal linker length or composition.
-
Solution: Synthesize and test a library of PROTACs with varied linker lengths and compositions to identify a structure that supports a more stable and productive ternary complex.[3]
-
Quantitative Data Summary
Due to the lack of publicly available quantitative degradation data specifically for this compound, the following table presents illustrative data for a well-characterized thalidomide-based BRD4 degrader, dBET1, to demonstrate a typical dose-response relationship and the hook effect.
| Concentration | % BRD4 Degradation (Dmax) | Ternary Complex Formation (TR-FRET Signal) |
| 0.1 nM | 15% | Low |
| 1 nM | 45% | Moderate |
| 10 nM | 85% | High |
| 100 nM | 95% | Peak |
| 1 µM | 70% | Decreasing |
| 10 µM | 40% | Low |
| 100 µM | 10% | Very Low |
This data is illustrative and based on typical profiles observed for thalidomide-based PROTACs. Actual values for this compound will vary depending on the target protein and experimental conditions.
Experimental Protocols
Protocol 1: Quantitative Western Blot for Dose-Response Analysis of Target Degradation
This protocol is designed to generate a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) and to observe the hook effect.[4]
Materials:
-
Cell line expressing the target protein of interest
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of this compound in cell culture medium. Aspirate the old medium from the cells and add the medium containing the different PROTAC concentrations. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for a predetermined time (e.g., 18-24 hours) at 37°C.
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescent signal.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Plot the normalized protein levels against the PROTAC concentration to visualize the dose-response curve and identify the DC50, Dmax, and any hook effect.
Protocol 2: TR-FRET Assay for Ternary Complex Formation
This protocol provides a general framework for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to measure the formation of the Target-PROTAC-CRBN ternary complex.[5][6]
Materials:
-
Purified, tagged target protein (e.g., GST-tagged)
-
Purified, tagged CRBN/DDB1 complex (e.g., His-tagged)
-
This compound
-
TR-FRET donor-labeled antibody against the target's tag (e.g., Tb-anti-GST)
-
TR-FRET acceptor-labeled antibody against CRBN's tag (e.g., AF488-anti-His)
-
Assay buffer
-
384-well assay plates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC in assay buffer. Prepare solutions of the tagged target protein, tagged CRBN/DDB1, and the labeled antibodies in assay buffer.
-
Assay Assembly: In a 384-well plate, add the following in order:
-
PROTAC dilution or vehicle control.
-
Tagged target protein.
-
Tagged CRBN/DDB1 complex.
-
Mix of donor and acceptor labeled antibodies.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-180 minutes), protected from light.
-
Measurement: Measure the TR-FRET signal on a compatible plate reader, exciting the donor and reading the emission from both the donor and acceptor.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor signal / donor signal). Plot the ratio against the PROTAC concentration. A bell-shaped curve is indicative of ternary complex formation and the hook effect.
Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: The "Hook Effect": formation of unproductive binary complexes.
References
- 1. benchchem.com [benchchem.com]
- 2. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SLAS2024 [slas2024.eventscribe.net]
- 4. benchchem.com [benchchem.com]
- 5. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Stability of PROTACs Synthesized with Thalidomide-O-amido-C3-PEG3-C1-NH2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with PROTACs synthesized using the Thalidomide-O-amido-C3-PEG3-C1-NH2 linker.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for PROTACs synthesized with the this compound linker?
A1: PROTACs incorporating this linker are susceptible to several stability issues:
-
Hydrolysis of the Thalidomide (B1683933) Moiety: The glutarimide (B196013) and phthalimide (B116566) rings of thalidomide can undergo hydrolysis under physiological conditions (pH 7.4), leading to inactivation of the Cereblon (CRBN) E3 ligase binding motif.[1][2][3] Thalidomide has a reported half-life of approximately 5.5–7.3 hours at physiological pH.[4]
-
Metabolic Instability of the Linker: The PEG (polyethylene glycol) and alkyl components of the linker can be susceptible to enzymatic degradation, primarily by cytochrome P450 enzymes (CYPs) in the liver.[5] This can lead to cleavage of the PROTAC, rendering it inactive.
-
Poor Physicochemical Properties: Due to their high molecular weight, PROTACs often exhibit poor solubility and cell permeability, which can lead to aggregation and reduced bioavailability.[5]
-
Chemical Instability of the Amide Bond: While generally stable, the O-amido bond linking the thalidomide moiety to the linker can be susceptible to hydrolysis under certain conditions.
Q2: How does the this compound linker influence overall PROTAC stability?
A2: The linker is a critical determinant of a PROTAC's stability and efficacy.[5]
-
Metabolic Stability: The C3-PEG3-C1 chain can be a site for metabolic modification. While PEG linkers can improve solubility, they can also be prone to enzymatic cleavage.[6][7]
-
Physicochemical Properties: The PEG component generally enhances the hydrophilicity and solubility of the PROTAC molecule.[6][7]
-
Ternary Complex Formation: The length and flexibility of the linker are crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[8] An optimal linker length is essential for efficient ubiquitination.[9]
Q3: What is the "hook effect" and how can it affect my experiments?
A3: The "hook effect" is observed at high PROTAC concentrations where there is a decrease in target protein degradation.[9][10] This occurs because the excess PROTAC molecules saturate both the target protein and the E3 ligase, leading to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex required for degradation.[9][10] This can lead to an underestimation of the PROTAC's potency.
Troubleshooting Guides
Issue 1: Poor PROTAC Stability in In Vitro Assays (e.g., cell culture media, plasma)
Symptoms:
-
Inconsistent or non-reproducible results in cellular assays.
-
Loss of PROTAC activity over time.
-
Detection of degradation products by LC-MS analysis.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor in vitro PROTAC stability.
Possible Solutions & Methodologies:
| Solution | Methodology | Rationale |
| Optimize Assay Conditions | Prepare fresh PROTAC solutions for each experiment. Minimize the incubation time of the PROTAC in aqueous media before adding to cells.[1] | Reduces the opportunity for time-dependent degradation. |
| Buffer Optimization | Adjust the pH of the buffer. Modify the ionic strength with salt (e.g., NaCl). Include additives like glycerol (B35011) or non-denaturing detergents. | Can improve solubility and reduce aggregation. |
| PROTAC Redesign | Modify the linker to include more metabolically stable moieties (e.g., cyclic structures).[6][7] Replace the O-amido bond with a more stable linkage if it is identified as a liability. | Enhances resistance to enzymatic degradation and hydrolysis. |
Issue 2: Low or No Target Protein Degradation
Symptoms:
-
Western blot analysis shows no significant decrease in the target protein levels after PROTAC treatment.
-
High DC50 values.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting lack of target protein degradation.
Possible Solutions & Methodologies:
| Problem Area | Recommended Assay | Rationale |
| Compound Integrity | LC-MS/NMR | Verify the chemical structure and purity of the PROTAC stock. |
| E3 Ligase Expression | Western Blot or qPCR | Confirm sufficient expression of CRBN in the cell line used.[10] |
| Cell Permeability | Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assays[11] | Determine if the PROTAC is entering the cells and reaching its target. |
| Target Engagement | CETSA, NanoBRET™, or Co-Immunoprecipitation (Co-IP)[11] | Confirm that the PROTAC binds to both the target protein and CRBN. |
| Ternary Complex Formation | Co-IP, NanoBRET™ Ternary Complex Assay, or Surface Plasmon Resonance (SPR)[10][11] | Verify the formation of the essential Target-PROTAC-E3 ligase complex. |
| Ubiquitination | In-cell Ubiquitination Assay (IP-WB) | Confirm that the target protein is being ubiquitinated upon PROTAC treatment. |
| Proteasome Activity | Proteasome activity assay | Ensure the proteasome is functional in the experimental system. |
Quantitative Data Summary
The following tables summarize stability data for thalidomide and general stability considerations for PEG linkers. Note: Specific quantitative stability data for the this compound linker is not extensively available in the public literature. The data presented here are for the parent thalidomide molecule and general observations for related linkers.
Table 1: In Vitro Stability of Thalidomide
| Parameter | Value | Conditions | Reference |
| Half-life (t½) | ~5.5 - 7.3 hours | Physiological pH (7.4) | [4] |
| Half-life (t½) | ~6 hours | Human Plasma | [12] |
| Elimination Half-life (in vivo) | 8.7 +/- 4.11 hours | Healthy male volunteers (oral dose) | [13] |
Table 2: General Stability Considerations for PROTAC Linkers
| Linker Type | Potential Stability Liabilities | Strategies for Enhancement | References |
| PEG Linkers | Susceptible to oxidative metabolism (e.g., O-dealkylation). | Introduce more stable motifs like piperazine (B1678402) or triazole rings.[7] | [6][7] |
| Alkyl Linkers | Can undergo N-dealkylation and amide hydrolysis if these groups are present. | Incorporate cyclic structures to increase rigidity and metabolic stability. | [7] |
| Amide Bonds | Can be susceptible to hydrolysis. | Replace with more stable linkages like ethers, though this may impact permeability.[3] | [14] |
Experimental Protocols
Protocol 1: In Vitro PROTAC Stability Assay in Human Plasma
Objective: To determine the stability of a PROTAC in human plasma over time.
Materials:
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Human plasma
-
Acetonitrile (B52724) with an internal standard (e.g., a structurally similar, stable compound)
-
96-well plates or microcentrifuge tubes
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a working solution of the PROTAC in a suitable solvent.
-
Incubation: Add the PROTAC to pre-warmed human plasma at a final concentration of 1 µM. Incubate at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma-PROTAC mixture.
-
Quenching: Immediately add the aliquot to a tube containing cold acetonitrile with the internal standard to precipitate plasma proteins and stop any enzymatic reactions.
-
Sample Processing: Vortex the samples and centrifuge to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate or vials and analyze using a validated LC-MS/MS method to quantify the remaining parent PROTAC concentration.
-
Data Analysis: Plot the percentage of remaining PROTAC against time. Calculate the half-life (t½) from the slope of the linear regression of the natural log of the percentage remaining versus time.
Protocol 2: Western Blot for PROTAC-Induced Protein Degradation
Objective: To quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein and CRBN
-
PROTAC stock solution (in DMSO)
-
Cell culture medium and reagents
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (target protein and loading control, e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding: Plate cells at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (DMSO).[15]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[15]
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95-100°C for 5-10 minutes.[15]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a membrane.[15]
-
Immunoblotting:
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal.[15]
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control.
-
Signaling Pathways and Workflows
Caption: PROTAC-mediated protein degradation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. precisepeg.com [precisepeg.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Clinical pharmacokinetics of thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Plasma pharmacokinetics and urinary excretion of thalidomide after oral dosing in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to Thalidomide-O-amido-C3-PEG3-C1-NH2 based PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Thalidomide-O-amido-C3-PEG3-C1-NH2 based PROTACs. The information provided is intended to help overcome common challenges, including drug resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in a PROTAC?
This compound is a synthetic E3 ligase ligand-linker conjugate.[1][2][3][4] It incorporates a thalidomide-based ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase and a flexible 3-unit PEG linker.[1][2] In a PROTAC molecule, this component serves to connect to a warhead that binds to a target protein of interest, thereby bringing the target protein into proximity with the CRBN E3 ligase to induce its degradation.
Q2: What are the most common reasons my thalidomide-based PROTAC is not showing activity?
Lack of activity can stem from several factors, including:
-
Poor cell permeability: PROTACs are often large molecules that may not efficiently cross the cell membrane.[5]
-
Inefficient ternary complex formation: The formation of a stable complex between the target protein, the PROTAC, and the E3 ligase is crucial for degradation.[6]
-
Low expression of CRBN: The cell line being used may not express sufficient levels of the CRBN E3 ligase.
-
Low expression of the target protein: The target protein may not be present at detectable levels in the chosen cell line.
-
"Hook effect": At high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, which inhibits the formation of the productive ternary complex.[5]
Q3: How can the linker component, such as the PEG3 linker in my PROTAC, influence efficacy and resistance?
The linker is a critical component that influences a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[7] The length, composition, and attachment points of the linker determine the geometry of the ternary complex.[6] An improperly designed linker can lead to steric hindrance or an unproductive orientation of the target protein and E3 ligase.[6] While flexible linkers like PEG can allow the PROTAC to adopt multiple orientations, they can also lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex.[7]
Q4: What are the known mechanisms of acquired resistance to thalidomide-based PROTACs?
Acquired resistance to thalidomide-based PROTACs can arise through various mechanisms, including:
-
Mutations in the target protein: Changes in the amino acid sequence of the target protein can prevent the PROTAC from binding effectively.
-
Mutations or downregulation of CRBN: Alterations in the CRBN gene or reduced expression of the CRBN protein can impair the recruitment of the E3 ligase.
-
Upregulation of the target protein: The cell may compensate for protein degradation by increasing the synthesis of the target protein.
-
Alterations in the ubiquitin-proteasome system: Changes in the cellular machinery responsible for protein degradation can lead to reduced PROTAC efficacy. One example is the overexpression of deubiquitinating enzymes like USP15, which can remove ubiquitin tags from target proteins and protect them from degradation.[8]
Troubleshooting Guide
This guide is designed to help you systematically troubleshoot experiments where your this compound based PROTAC is not performing as expected.
| Problem | Possible Cause(s) | Recommended Action(s) |
| No target protein degradation observed. | 1. PROTAC is not cell-permeable. [5] 2. Suboptimal PROTAC concentration (Hook Effect). [5] 3. Low or no expression of the target protein or CRBN E3 ligase. 4. Ineffective ternary complex formation. [6] 5. PROTAC instability in cell culture media. [5] | 1. Perform a cellular permeability assay, such as a Caco-2 assay.[9] 2. Conduct a wide dose-response experiment to identify the optimal concentration for degradation and observe any bell-shaped curve indicative of the hook effect.[5] 3. Confirm the expression of both the target protein and CRBN in your cell line using Western blot or qPCR.[6] 4. Use biophysical assays like TR-FRET, SPR, or ITC to measure the formation and stability of the ternary complex.[5] 5. Assess the stability of your PROTAC in your experimental media over time.[5] |
| Reduced PROTAC efficacy in a new cell line. | 1. Different expression levels of target protein or CRBN. 2. Cell-line specific differences in the ubiquitin-proteasome system. | 1. Quantify the expression levels of the target protein and CRBN in the new cell line and compare them to your original model. 2. Consider performing a global ubiquitination assay to assess the overall activity of the ubiquitin-proteasome system in both cell lines. |
| Development of resistance after prolonged treatment. | 1. Mutations in the target protein or CRBN. 2. Upregulation of target protein expression. 3. Increased expression of deubiquitinating enzymes. [8] | 1. Sequence the target protein and CRBN genes in the resistant cells to identify any mutations. 2. Use qPCR to measure the mRNA levels of the target protein in resistant versus sensitive cells. 3. Perform a Western blot to compare the levels of key deubiquitinating enzymes in sensitive and resistant cells. |
| High off-target toxicity. | 1. Degradation of unintended proteins ("off-targets"). 2. Inherent toxicity of the warhead or linker. | 1. Perform unbiased proteomics (e.g., mass spectrometry) to identify off-target proteins that are degraded by your PROTAC.[10] 2. Synthesize and test control molecules, such as the warhead alone or a non-binding version of the PROTAC, to assess their individual toxicity. |
Quantitative Data Summary
The following tables provide examples of how to present quantitative data when characterizing your PROTAC's activity and resistance profile.
Table 1: Comparative Degradation Potency (DC50) and Efficacy (Dmax) in Sensitive and Resistant Cell Lines.
| Cell Line | PROTAC Treatment Time (hours) | DC50 (nM) | Dmax (%) |
| Sensitive (Parental) | 24 | 50 | 95 |
| Resistant (Acquired) | 24 | 500 | 60 |
Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation achieved.[11]
Table 2: Gene Expression Analysis in Sensitive vs. Resistant Cells.
| Gene | Fold Change in mRNA Expression (Resistant vs. Sensitive) |
| Target Protein | 5.2 |
| CRBN | 0.9 |
| USP15 | 4.8 |
Key Experimental Protocols
1. Western Blotting for Protein Degradation Assessment
This protocol is used to determine the degradation of a target protein in response to PROTAC treatment.[12]
-
Cell Seeding and Treatment:
-
Plate cells at a suitable density in 6-well plates and allow them to attach overnight.
-
Prepare serial dilutions of your PROTAC in cell culture medium.
-
Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).[11]
-
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[10]
-
-
SDS-PAGE and Protein Transfer:
-
Antibody Incubation and Detection:
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to your target protein overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation
This assay is used to quantify the formation of the ternary complex in solution.
-
Principle: TR-FRET measures the proximity between two molecules labeled with a donor and an acceptor fluorophore. In this case, the target protein and CRBN are labeled, and an increase in the FRET signal upon addition of the PROTAC indicates the formation of the ternary complex.
-
Protocol Outline:
-
In a microplate, add a constant concentration of the fluorescently labeled target protein and E3 ligase to each well.[6]
-
Add different concentrations of the PROTAC to the wells, including a no-PROTAC control.[6]
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for complex formation.[6]
-
Measure the FRET signal on a microplate reader by exciting the donor fluorophore and measuring the emission of the acceptor fluorophore.[6]
-
Plot the FRET signal as a function of PROTAC concentration. An increase in the FRET signal indicates the formation of the ternary complex.[6]
-
Visualizations
Caption: Mechanism of action for a thalidomide-based PROTAC.
Caption: Troubleshooting workflow for lack of PROTAC activity.
Caption: Signaling pathway for resistance via feedback loop.
References
- 1. This compound, 1799711-29-7 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chempep.com [chempep.com]
- 8. oncologynews.com.au [oncologynews.com.au]
- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Refinement of Conjugation Chemistry for Thalidomide-O-amido-C3-PEG3-C1-NH2
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the conjugation chemistry of Thalidomide-O-amido-C3-PEG3-C1-NH2. It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a heterobifunctional molecule commonly used in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] It consists of a thalidomide (B1683933) moiety, which recruits the Cereblon (CRBN) E3 ubiquitin ligase, connected via a three-unit polyethylene (B3416737) glycol (PEG) linker to a terminal primary amine.[1][3] This primary amine serves as a reactive handle for conjugation to a ligand that targets a specific protein of interest (POI), ultimately leading to the POI's degradation.[1][2]
Q2: What are the advantages of using a PEG linker in this molecule?
A2: The PEG linker in this compound offers several advantages in PROTAC design. PEG is known to be flexible and hydrophilic, which can improve the solubility of the final PROTAC molecule.[4] The tunable length of PEG linkers also allows for precise spatial orientation between the E3 ligase and the protein of interest, which is crucial for efficient ternary complex formation and subsequent protein degradation.
Q3: What chemistries can be used to conjugate the primary amine of this linker?
A3: The terminal primary amine is nucleophilic and can be conjugated to a protein of interest (POI) ligand using various amine-reactive chemistries. The most common methods include reactions with N-hydroxysuccinimide (NHS) esters to form stable amide bonds, or with carboxylic acids in the presence of coupling agents like EDC or HATU.[5][6]
Q4: How should I store this compound?
A4: For long-term storage, it is recommended to store the compound at -80°C for up to 6 months. For shorter periods, storage at -20°C for up to 1 month is acceptable. The compound should be stored in a sealed container, away from moisture, to prevent hydrolysis.[7][8]
Troubleshooting Guide
This guide addresses common issues encountered during the conjugation of this compound to a protein of interest (POI) ligand.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Suboptimal Reaction pH: The reaction between an NHS ester and a primary amine is pH-dependent, with an optimal range of 7.2-8.5.[9] | Ensure the reaction buffer is within the optimal pH range. Use a freshly calibrated pH meter for verification.[9] |
| Hydrolysis of NHS Ester: NHS esters are susceptible to hydrolysis, especially at higher pH. | Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration (e.g., overnight) to minimize hydrolysis.[9] | |
| Presence of Primary Amines in Buffer: Buffers containing primary amines (e.g., Tris, glycine) will compete with the intended reaction.[9][10] | Use an amine-free buffer such as phosphate-buffered saline (PBS).[10] If necessary, perform a buffer exchange of your POI ligand. | |
| Low Reactant Concentration: Dilute concentrations of reactants can lead to inefficient conjugation. | Increase the concentration of your POI ligand and/or the molar excess of the thalidomide linker.[9] | |
| Poor Solubility of the Final PROTAC | Hydrophobic Nature of the POI Ligand: The overall hydrophobicity of the final PROTAC can lead to poor solubility in aqueous solutions. | While the PEG linker enhances solubility, further optimization may be needed. Consider using a small amount of a co-solvent like DMSO for in vitro assays, keeping the final concentration low to avoid cellular toxicity. |
| Formation of Multiple Conjugated Species | Multiple Reactive Sites on POI Ligand: If your POI ligand has multiple primary amines, you may get a heterogeneous mixture of conjugated products. | Consider site-specific conjugation strategies if a homogenous product is required. This may involve protein engineering or the use of alternative conjugation chemistries. |
| Difficulty in Purifying the Final PROTAC | Similar Physicochemical Properties of Reactants and Products: The starting materials and the final PROTAC may have similar properties, making purification by standard chromatography challenging. | Utilize high-resolution purification techniques such as reversed-phase HPLC for effective separation. |
Quantitative Data Summary
The following table summarizes representative data for the conjugation of an amine-terminated linker to a protein of interest using NHS ester chemistry. Note that these values are illustrative and optimal conditions should be determined empirically for each specific conjugation reaction.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| pH | 7.0 | 7.5 | 8.5 | Higher pH generally increases reaction rate but also hydrolysis. |
| Temperature (°C) | 4 | 25 (Room Temp) | 37 | Higher temperature can increase reaction rate but may affect protein stability. |
| Molar Ratio (Linker:POI) | 5:1 | 10:1 | 20:1 | Increasing molar excess of the linker can drive the reaction to completion but may lead to multiple conjugations. |
| Reaction Time (hours) | 12 | 2 | 1 | Shorter reaction times may be sufficient at higher temperatures and pH. |
| Typical Conjugation Efficiency (%) | 40-60 | 60-80 | 75-90 | Efficiency is dependent on all reaction parameters and the specific POI. |
Experimental Protocols
Protocol 1: General Procedure for Conjugation of this compound to a Carboxylic Acid-Functionalized POI Ligand
This protocol describes a general method for forming a stable amide bond between the amine-terminated thalidomide linker and a POI ligand containing a carboxylic acid, using HATU as a coupling agent.
Materials:
-
This compound
-
POI ligand with a carboxylic acid functional group
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
Nitrogen atmosphere
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Under a nitrogen atmosphere, dissolve the POI ligand (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution and stir for 15 minutes at room temperature.
-
Add this compound (1.1 equivalents) to the reaction mixture.
-
Continue stirring the reaction at room temperature overnight.
-
Monitor the reaction progress using LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with a 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.
Protocol 2: General Procedure for Conjugation to an NHS Ester-Activated POI Ligand
This protocol provides a general guideline for conjugating the amine-terminated thalidomide linker to a POI ligand that has been pre-activated with an NHS ester.
Materials:
-
This compound
-
NHS ester-activated POI ligand
-
Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the NHS ester-activated POI ligand in an appropriate anhydrous solvent (e.g., DMSO or DMF) if it is not already in solution.
-
Dissolve this compound in the amine-free reaction buffer.
-
Add the desired molar excess of the NHS ester-activated POI ligand solution to the thalidomide linker solution. The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
Stop the reaction by adding the quenching buffer to consume any unreacted NHS ester.
-
Purify the resulting PROTAC conjugate using a desalting column or dialysis to remove unreacted starting materials and byproducts.
-
Analyze the purified product by LC-MS and/or other appropriate analytical techniques to confirm successful conjugation.
Visualizations
Caption: Workflow of PROTAC-mediated protein degradation.
Caption: Experimental workflow for PROTAC synthesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, 1799711-29-7 | BroadPharm [broadpharm.com]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. Thalidomide-5-(PEG2-amine), 2550398-08-6 | BroadPharm [broadpharm.com]
- 6. Thalidomide-O-PEG2-Amine TFA salt, 1957236-10-0 | BroadPharm [broadpharm.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Validation & Comparative
A Comparative Guide to CRBN Ligands: Thalidomide vs. Pomalidomide in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the selection of an optimal E3 ubiquitin ligase ligand is a critical determinant of the potency and efficacy of Proteolysis Targeting Chimeras (PROTACs). Cereblon (CRBN), a substrate receptor of the CUL4A E3 ubiquitin ligase complex, is a frequently utilized target for PROTACs. This guide provides a detailed comparison of two prominent CRBN ligands, Thalidomide and Pomalidomide, with a focus on the thalidomide-based conjugate Thalidomide-O-amido-C3-PEG3-C1-NH2 . This document aims to furnish researchers, scientists, and drug development professionals with the necessary data and methodologies to make informed decisions in the design and execution of their experiments.
Executive Summary
Pomalidomide generally exhibits a higher binding affinity to CRBN compared to Thalidomide. This enhanced affinity often translates into the development of more potent PROTACs, characterized by lower half-maximal degradation concentrations (DC50) and higher maximal degradation levels (Dmax). While this compound offers a convenient, pre-functionalized building block for PROTAC synthesis, the inherent biophysical properties of its core CRBN ligand, thalidomide, may result in PROTACs with comparatively lower efficacy than their pomalidomide-based counterparts.
Data Presentation: Quantitative Comparison of CRBN Ligands
The following tables summarize key quantitative data comparing the performance of Thalidomide and Pomalidomide as CRBN ligands in the context of PROTACs.
Table 1: CRBN Binding Affinity of Parent Ligands
| Ligand | Dissociation Constant (Kd) | Assay Method | Reference |
| Thalidomide | ~250 nM | Competitive Titration | [1] |
| Pomalidomide | ~157 nM | Competitive Titration | [1] |
| Lenalidomide | ~178 nM | Competitive Titration | [2] |
Note: Lower Kd values indicate higher binding affinity.
Table 2: Comparative Degradation Potency of BRD4-Targeting PROTACs
| PROTAC | E3 Ligase Ligand | Target Protein | DC50 | Dmax | Cell Line | Reference |
| dBET1 | Thalidomide derivative | BRD4 | ~1.8 nM | >95% | MV4;11 | [3] |
| ARV-825 | Pomalidomide | BRD4 | <1 nM | >95% | RS4;11 | [3] |
Note: DC50 represents the concentration of a PROTAC required to degrade 50% of the target protein, while Dmax is the maximum percentage of protein degradation achieved. A lower DC50 value indicates higher potency. Data is compiled from different studies and experimental conditions may vary.[3]
Signaling Pathway and Experimental Workflows
To better understand the processes involved in CRBN-mediated protein degradation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Mechanism of Action for a CRBN-based PROTAC.
References
Western Blot Validation of Protein Degradation by Thalidomide-O-amido-C3-PEG3-C1-NH2 PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of Thalidomide-O-amido-C3-PEG3-C1-NH2 and other thalidomide-based Proteolysis Targeting Chimeras (PROTACs) in mediating protein degradation, with a focus on Western blot validation. We present supporting experimental data, detailed protocols, and visual diagrams of the underlying molecular mechanisms and workflows.
Introduction to Thalidomide-Based PROTACs
Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules engineered to selectively eliminate target proteins from cells.[1] They consist of two distinct ligands connected by a linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] Thalidomide (B1683933) and its derivatives are widely used as E3 ligase ligands, specifically recruiting the Cereblon (CRBN) E3 ubiquitin ligase.[2][3] The "this compound" molecule represents a versatile building block for constructing PROTACs, featuring a thalidomide core for CRBN recruitment, a flexible PEG linker, and a terminal amine group for conjugation to a POI-binding ligand.[3]
The fundamental mechanism of action for a thalidomide-based PROTAC involves the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase.[2][4] This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the target protein.[4] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[1][4] This process is catalytic, as the PROTAC is released after inducing ubiquitination and can participate in multiple degradation cycles.[4][5]
Comparative Data Analysis of Thalidomide-Based PROTACs
The efficacy of PROTACs is typically quantified by their half-maximal degradation concentration (DC50) and the maximum percentage of protein degradation (Dmax).[1] Western blotting is a cornerstone technique for determining these parameters.[1][6] Below is a comparative summary of the degradation profiles of various thalidomide-based PROTACs targeting the well-studied bromodomain-containing protein 4 (BRD4).
| PROTAC Name | Target Protein | Cell Line | DC50 | Dmax (%) | Key Findings |
| dBET6 | BRD4 | MV4;11 | ~1 nM (for BRD2/3/4) | >90% | Near-complete degradation of BRD2, BRD3, and BRD4 is observed after 4 hours of treatment.[7] |
| dBET1 | BRD4 | LS174t | Not specified | >90% | Efficiently degrades BRD4, leading to the repression of MYC expression and reduced cell proliferation.[8] |
| ARV-110 | Androgen Receptor (AR) | VCaP, LNCaP | < 1 nM | >95% | Potently and selectively degrades wild-type and clinically relevant mutant AR proteins.[9][10][11] |
| Palbociclib-based PROTAC | CDK4/6 | Not specified | ~15 nM (CDK4), ~34.1 nM (CDK6) | >90% | Demonstrates potent degradation of CDK4 and CDK6.[12] |
Signaling Pathways and Experimental Workflows
To visually represent the molecular processes and experimental procedures involved in PROTAC-mediated protein degradation, the following diagrams have been generated using Graphviz (DOT language).
Caption: Mechanism of thalidomide-based PROTAC-mediated protein degradation.
Caption: Experimental workflow for Western blot validation of PROTAC efficacy.
Experimental Protocols
Western Blot Analysis of PROTAC-Induced Protein Degradation
This protocol provides a detailed methodology for quantifying the degradation of a target protein in cultured cells following treatment with a thalidomide-based PROTAC.
Materials:
-
Cell Line: A human cell line endogenously expressing the protein of interest (e.g., HeLa, THP-1, MDA-MB-231 for BRD4).[13]
-
PROTAC Compound: Stock solution of this compound conjugated to a POI binder, dissolved in DMSO.
-
Vehicle Control: DMSO.[1]
-
Proteasome Inhibitor (Optional Control): MG132 or Carfilzomib.[14]
-
Cell Culture Reagents: Appropriate growth medium, fetal bovine serum (FBS), and antibiotics.
-
Reagents for Lysis and Protein Quantification:
-
Reagents for SDS-PAGE and Western Blotting:
-
SDS-PAGE gels (precast or hand-cast).
-
Electrophoresis running buffer.
-
PVDF or nitrocellulose membranes.[1]
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20, TBST).[1]
-
Primary antibodies: Rabbit or mouse monoclonal antibody specific to the target protein and a loading control protein (e.g., GAPDH, β-actin, or Vinculin).
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.[1]
-
Enhanced chemiluminescence (ECL) substrate.[13]
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that ensures they reach 70-80% confluency at the time of harvest.[13]
-
Allow cells to adhere overnight.[1]
-
Treat cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined duration (e.g., 2, 4, 8, 16, or 24 hours).[1][13] Include a vehicle-only control (e.g., 0.1% DMSO).[1]
-
For proteasome inhibitor control experiments, pre-treat cells with the inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.[15]
-
-
Cell Lysis and Protein Quantification:
-
After the treatment period, aspirate the medium and wash the cells twice with ice-cold PBS.[1]
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.[13]
-
Transfer the cell lysates to microcentrifuge tubes and incubate on ice for 30 minutes, vortexing occasionally.[1][13]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[13]
-
Transfer the supernatant (protein lysate) to fresh, pre-chilled tubes.[1][13]
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.[1]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.[1]
-
Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[1]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[13]
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1]
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[1][13]
-
Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.[1]
-
Wash the membrane three times with TBST for 5-10 minutes each.[1]
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[1]
-
Wash the membrane three times with TBST for 10 minutes each.[13]
-
-
Detection and Analysis:
-
Prepare the ECL substrate and incubate the membrane for 1-5 minutes.[13]
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the signal of the target protein to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC50 and Dmax values.[1]
-
Conclusion
The use of thalidomide-based PROTACs, including those synthesized from precursors like this compound, represents a powerful strategy for targeted protein degradation.[3] Western blotting remains an indispensable and widely used technique for the validation and characterization of these novel therapeutic agents.[1][6][16] The protocols and comparative data presented in this guide offer a robust framework for researchers to design, execute, and interpret experiments aimed at evaluating the efficacy of new protein degraders. Adherence to these methodologies will enable the reliable assessment of PROTAC performance and contribute to the advancement of this transformative therapeutic modality.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. cellgs.com [cellgs.com]
- 6. academic.oup.com [academic.oup.com]
- 7. graylab.stanford.edu [graylab.stanford.edu]
- 8. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. youtube.com [youtube.com]
A Comparative Guide to Measuring the Binding Affinity of Thalidomide-Based PROTAC Linkers to Cereblon
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biophysical techniques for characterizing the binding affinity of E3 ligase ligands used in Proteolysis Targeting Chimeras (PROTACs), with a focus on Isothermal Titration Calorimetry (ITC). While specific experimental data for Thalidomide-O-amido-C3-PEG3-C1-NH2 is not extensively available in public literature, this document leverages data from closely related and well-characterized thalidomide (B1683933) analogs to provide a robust framework for experimental design and data interpretation. The core thalidomide moiety is primarily responsible for binding to Cereblon (CRBN), and the addition of a PEG linker at the 4-position of the phthalimide (B116566) ring is generally considered to have a minimal impact on the direct binding affinity[1].
Quantitative Comparison of Binding Affinities
The binding of thalidomide and its derivatives to the CRBN component of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex is the critical first step in the mechanism of action for many molecular glues and PROTACs. The affinity of this interaction is a key determinant of the efficacy of these compounds. Below is a summary of reported binding affinities for thalidomide and its clinically significant analogs, which serve as a benchmark for evaluating novel E3 ligase-linker conjugates.
| Compound | Target Protein | Assay Method | Dissociation Constant (Kd) | Reference |
| Thalidomide | CRBN | Isothermal Titration Calorimetry (ITC) | ~250 nM | [2][3] |
| Lenalidomide | CRBN-DDB1 | Isothermal Titration Calorimetry (ITC) | ~178 - 640 nM | [4] |
| Pomalidomide | CRBN-DDB1 | Isothermal Titration Calorimetry (ITC) | ~157 nM | [4][5] |
| (S)-Thalidomide | CRBN | Competitive Elution Assay | ~10-fold stronger binding than (R)-thalidomide | [3] |
Note: The binding affinities can vary between different studies due to variations in experimental conditions, protein constructs (e.g., CRBN vs. CRBN-DDB1 complex), and assay methodologies.
Comparison of Alternative Binding Affinity Measurement Techniques
While ITC is considered a gold-standard for its direct, label-free measurement of binding thermodynamics, other techniques offer advantages in terms of throughput, sample consumption, and the type of data generated.
| Technique | Principle | Advantages | Disadvantages |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding. | Provides a complete thermodynamic profile (Kd, ΔH, ΔS, stoichiometry) in a single experiment. Label-free and in-solution. | Relatively low throughput and requires larger amounts of protein and compound. |
| Surface Plasmon Resonance (SPR) | Measures the change in refractive index upon binding to a sensor surface. | Real-time kinetic data (kon, koff). High sensitivity and requires smaller sample volumes than ITC. | Requires immobilization of one binding partner, which can potentially affect binding. Non-specific binding to the sensor surface can be an issue. |
| Fluorescence Polarization (FP) / Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Competitive assays that measure the displacement of a fluorescently labeled tracer. | High-throughput and suitable for screening large compound libraries. Requires very small sample quantities. | Indirect measurement of binding. Requires fluorescently labeled probes and can be prone to artifacts from fluorescent compounds. |
| Bio-Layer Interferometry (BLI) | Measures the interference pattern of white light reflected from a biosensor tip. | Real-time, label-free kinetic data. High throughput and compatible with crude samples. | Requires immobilization of a ligand on the sensor tip. |
| Microscale Thermophoresis (MST) | Measures the movement of molecules in a microscopic temperature gradient. | Low sample consumption and fast measurements. Can be performed in complex biological liquids. | Typically requires labeling of one of the binding partners. |
Experimental Protocols
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat released or absorbed during the binding of a ligand to a protein. A solution of the ligand is titrated into a solution of the protein in the sample cell of a calorimeter, and the resulting heat changes are measured.
Methodology:
-
Sample Preparation:
-
Express and purify the recombinant human Cereblon (CRBN) protein, often in complex with DDB1 for stability.
-
Dialyze both the protein and the this compound ligand into the same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP) to minimize heats of dilution.
-
Accurately determine the concentrations of the protein (e.g., by UV-Vis spectrophotometry at 280 nm) and the ligand.
-
-
ITC Instrument Setup:
-
Thoroughly clean and equilibrate the ITC instrument (e.g., a MicroCal PEAQ-ITC) at the desired experimental temperature (typically 25°C).
-
Fill the reference cell with the dialysis buffer.
-
Load the sample cell with the CRBN protein solution (typically 10-50 µM).
-
Load the titration syringe with the ligand solution (typically 10-20 times the protein concentration, e.g., 100-500 µM).
-
-
Titration Experiment:
-
Perform an initial small injection (e.g., 0.5 µL) to remove any air bubbles from the syringe tip, followed by a series of injections (e.g., 19-20 injections of 2 µL each) of the ligand into the protein solution.
-
Allow the system to reach equilibrium between injections.
-
Perform a control titration by injecting the ligand into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the heat flow peaks for each injection and plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the stoichiometry (n), dissociation constant (Kd), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
-
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free optical technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor chip. The binding event causes a change in the refractive index at the sensor surface, which is proportional to the mass of the bound analyte.
Methodology:
-
Chip Preparation: Immobilize recombinant CRBN onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
Binding Analysis:
-
Flow a solution of this compound at various concentrations over the sensor chip surface.
-
Monitor the change in the SPR signal in real-time to measure the association of the compound.
-
Flow a buffer solution without the compound over the chip to measure the dissociation of the compound.
-
-
Data Analysis: Fit the resulting sensorgrams to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the dissociation constant (Kd = koff/kon).
Fluorescence Polarization (FP) Competitive Binding Assay
Principle: This is a competitive assay where the test compound competes with a fluorescently labeled thalidomide tracer for binding to CRBN. When the fluorescent tracer is bound to the larger CRBN protein, it tumbles more slowly in solution, resulting in a high fluorescence polarization signal. When displaced by the test compound, the free tracer tumbles faster, leading to a decrease in the polarization signal.
Methodology:
-
Reagent Preparation: Prepare solutions of purified CRBN, a fluorescently labeled thalidomide tracer (e.g., Cy5-labeled thalidomide), and a serial dilution of the test compound (this compound).
-
Assay Procedure:
-
In a microplate, add the CRBN protein and the test compound at various concentrations.
-
Incubate to allow for binding to reach equilibrium.
-
Add the fluorescently labeled thalidomide tracer to all wells.
-
Incubate to allow for competition to occur.
-
-
Data Acquisition: Measure the fluorescence polarization using a plate reader.
-
Data Analysis: Plot the fluorescence polarization signal against the concentration of the test compound to generate a competition curve and determine the IC50 value, which can be converted to a binding affinity (Ki).
Mandatory Visualizations
References
Navigating PROTAC Interactions: A Comparative Guide to SPR Analysis of Thalidomide-Based E3 Ligase Binders
For researchers, scientists, and drug development professionals, understanding the intricate binding kinetics of Proteolysis Targeting Chimeras (PROTACs) is paramount for successful drug design. This guide provides a comprehensive comparison of Surface Plasmon Resonance (SPR) analysis for the Cereblon (CRBN) E3 ligase binder, Thalidomide-O-amido-C3-PEG3-C1-NH2, and related analogs. We delve into quantitative binding data, detailed experimental protocols, and a comparative overview of alternative analytical techniques, offering a robust resource for characterizing these critical ternary complexes.
At the heart of many successful PROTACs lies the recruitment of the E3 ubiquitin ligase Cereblon by a thalidomide-derived ligand. The specific molecule, this compound, represents a key building block, incorporating the thalidomide (B1683933) warhead for CRBN engagement and a flexible polyethylene (B3416737) glycol (PEG) linker for conjugation to a target protein binder. While specific, publicly available binding kinetics for this exact molecule are limited, this guide presents representative data from closely related thalidomide-based PROTACs to provide a strong comparative framework.
Quantitative Binding Affinity: A Comparative Look
Surface Plasmon Resonance (SPR) is a powerful, label-free technique that provides real-time data on the association (k_on) and dissociation (k_off) rates of biomolecular interactions, from which the equilibrium dissociation constant (K_D) can be calculated. This kinetic information is crucial for optimizing PROTAC design, as the stability of the ternary complex (Target Protein-PROTAC-E3 Ligase) is a key determinant of degradation efficiency.
Below is a compilation of representative binding data for thalidomide and its analogs to CRBN, as well as data for PROTACs incorporating thalidomide-based binders. This data, gathered from various studies, serves as a benchmark for researchers evaluating their own compounds.
| Compound/Complex | Analyte | Ligand (Immobilized) | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | K_D (nM) | Assay Method |
| Thalidomide | Thalidomide | CRBN (aa 316-442) | Not Reported | Not Reported | ~250 | Not Specified |
| Lenalidomide | Lenalidomide | CRBN (aa 316-442) | Not Reported | Not Reported | ~178 | Not Specified |
| Pomalidomide | Pomalidomide | CRBN (aa 316-442) | Not Reported | Not Reported | ~157 | Not Specified |
| PROTAC MZ1 | MZ1 | VHL-ElonginB-ElonginC | Not Reported | Not Reported | 70 | SPR |
| PROTAC Ternary Complex | BRD4(BD2) + MZ1 | VHL-ElonginB-ElonginC | Not Reported | Not Reported | 5.4 | SPR |
| PROTAC with PEG Linker | BTK Degrader | CRBN | Not Reported | Not Reported | 1500 - 4200 | SPR |
Note: The binding affinity of this compound is expected to be comparable to thalidomide, though experimental verification is necessary for a precise value.
Experimental Protocols: A Roadmap for SPR Analysis
Detailed and robust experimental protocols are essential for generating high-quality, reproducible SPR data. Below are methodologies for analyzing both binary and ternary complex interactions involving thalidomide-based PROTACs and the CRBN E3 ligase.
Binary Interaction Analysis (PROTAC binding to CRBN)
This experiment determines the binding kinetics of the thalidomide-based PROTAC directly to the CRBN E3 ligase.
1. Materials and Reagents:
-
Recombinant human Cereblon (CRBN), often complexed with DDB1 for stability.
-
This compound or other thalidomide-based PROTAC.
-
SPR instrument (e.g., Biacore, Carterra).
-
Sensor chip (e.g., CM5 for amine coupling, or a streptavidin-coated chip if using a biotinylated protein).
-
Immobilization reagents (e.g., N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), ethanolamine).
-
Running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).
-
Analyte dilution buffer (running buffer, potentially with a small percentage of DMSO for compound solubility).
2. Protein Immobilization:
-
Activate the sensor chip surface using a fresh mixture of NHS and EDC.
-
Inject the CRBN protein solution (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5-5.5) over the activated surface to achieve the desired immobilization level (typically 2000-5000 Response Units, RU).
-
Deactivate any remaining active esters on the surface by injecting ethanolamine.
3. Binding Analysis:
-
Prepare a dilution series of the PROTAC in the running buffer. It is crucial to include a zero-concentration sample (buffer only) for double referencing.
-
Inject the PROTAC solutions over the immobilized CRBN surface at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between injections using a suitable regeneration solution (e.g., a short pulse of a low pH glycine (B1666218) solution or a high salt buffer) to remove the bound analyte without denaturing the immobilized protein.
4. Data Analysis:
-
Subtract the reference surface signal and the buffer injection signal from the raw data.
-
Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the k_on, k_off, and K_D values.
Ternary Complex Analysis (Target Protein-PROTAC-CRBN)
This experiment evaluates the formation and stability of the tripartite complex, which is the biologically active species for protein degradation.
1. Experimental Setup:
-
Immobilize the E3 ligase (CRBN) on the sensor chip as described above.
-
Prepare a constant, near-saturating concentration of the target protein of interest (POI) in the running buffer.
-
Prepare a dilution series of the PROTAC.
2. Binding Analysis:
-
Pre-incubate the PROTAC at various concentrations with the constant concentration of the POI.
-
Inject these pre-incubated mixtures over the immobilized CRBN surface.
-
Monitor the association and dissociation of the ternary complex.
-
Regenerate the surface between each injection cycle.
3. Data Analysis:
-
Analyze the data using a steady-state affinity model or a kinetic model to determine the apparent K_D of the ternary complex.
-
The cooperativity (α) of the ternary complex formation can be calculated by dividing the K_D of the binary interaction (PROTAC to CRBN) by the apparent K_D of the ternary complex formation. A cooperativity value greater than 1 indicates that the presence of the target protein enhances the binding of the PROTAC to CRBN.
Visualizing the Process: Workflows and Pathways
To better illustrate the experimental processes and the underlying biological mechanism, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for SPR analysis of PROTAC interactions.
Caption: PROTAC-mediated protein degradation pathway.
Alternative and Complementary Techniques
While SPR is a gold standard for kinetic analysis, other biophysical techniques can provide complementary information and may be more suitable for specific applications.
| Technique | Principle | Advantages | Disadvantages |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor surface. | Label-free, real-time kinetic data (k_on, k_off), high sensitivity, medium throughput.[1][2] | Requires immobilization of one binding partner, which may affect its activity; sensitive to buffer composition changes. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding. | Label-free, in-solution measurement, provides thermodynamic data (enthalpy, entropy, stoichiometry) in a single experiment.[1] | Low throughput, requires larger amounts of sample, does not provide kinetic information.[2] |
| Bio-Layer Interferometry (BLI) | Measures changes in the interference pattern of light reflected from a biosensor tip. | Label-free, real-time data, higher throughput than SPR, compatible with crude samples.[1][2] | Lower sensitivity than SPR, less precise kinetic data, requires immobilization. |
The choice of analytical technique will depend on the specific research question, the available instrumentation, and the properties of the molecules being studied. For a comprehensive understanding of PROTAC-mediated interactions, a combination of these techniques is often employed.
References
A Head-to-Head Comparison of Linker Attachment Points on the Thalidomide Moiety: A Guide for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their success in inducing potent and selective protein degradation. A key architectural element of many PROTACs is the thalidomide (B1683933) moiety, which effectively recruits the Cereblon (CRBN) E3 ubiquitin ligase. The point at which the linker is attached to the thalidomide scaffold profoundly influences the resulting PROTAC's efficacy, selectivity, and physicochemical properties. This guide provides an objective, data-driven comparison of the different linker attachment points on the thalidomide core to inform the rational design of next-generation protein degraders.
The primary positions for linker attachment on the thalidomide phthalimide (B116566) ring that have been extensively explored are the C4, C5, and the glutarimide (B196013) nitrogen (N-position). The selection of one of these sites over another can significantly impact crucial parameters such as the stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), degradation efficiency (DC50 and Dmax), and the off-target degradation of endogenous proteins.
Quantitative Comparison of Linker Attachment Points
The efficacy of a PROTAC is ultimately determined by its ability to induce the formation of a stable and productive ternary complex, leading to efficient ubiquitination and subsequent proteasomal degradation of the target protein. The following tables summarize quantitative data from various studies, comparing the performance of PROTACs with linkers attached at different positions on the thalidomide scaffold. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, cell lines, and linker compositions. However, the collective data provides valuable insights into the general trends associated with each attachment point.
Table 1: Comparison of Degradation Efficiency for Different Linker Attachment Points
| Target Protein | E3 Ligase Ligand Base | Linker Attachment Position | PROTAC Name/Identifier | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | Thalidomide | C4 | Representative C4-linked PROTAC | 1.8 | >90 | [1] |
| BRD4 | Thalidomide | C5 | Representative C5-linked PROTAC | 2.9 | >90 | [1] |
| BTK | Pomalidomide (B1683931) | C4 | PTD10 | 0.5 | >95 | [1] |
| BTK | Pomalidomide | C5 | PTD16 | ~1.7 | >95 | [1] |
| ALK | Pomalidomide | C4 | Representative C4-linked PROTAC | Potent | High | [2] |
| ALK | Pomalidomide | C5 | Representative C5-linked PROTAC | More Potent | High | [2] |
Table 2: Impact on Off-Target Degradation of Zinc-Finger (ZF) Proteins
| Linker Attachment Position | Off-Target ZF Degradation | Key Observation | Reference |
| C4 (on Pomalidomide) | Significant | Prone to inducing degradation of neosubstrate ZF proteins. | [2][3] |
| C5 (on Pomalidomide) | Reduced | Modifications at the C5 position can sterically hinder the binding of ZF proteins, thus minimizing their degradation. | [2][3] |
Key Observations and Design Principles:
-
C4-Position Attachment: This is a commonly used and often effective attachment point, leading to potent target protein degradation.[1] However, PROTACs with linkers at the C4 position of pomalidomide have been shown to induce the degradation of endogenous zinc-finger (ZF) proteins, which can lead to off-target effects.[2][3]
-
C5-Position Attachment: The C5 position represents a strategic alternative that can mitigate the off-target degradation of ZF proteins.[2][3] Studies have shown that introducing substituents at this position can sterically hinder the interaction with these neosubstrates without compromising, and in some cases even enhancing, on-target degradation potency.[2]
-
N-Position Attachment: While less common, the glutarimide nitrogen has also been utilized as a linker attachment point. This modification can influence the interaction with Cereblon and the overall conformation of the PROTAC, but comparative data on its performance relative to C4 and C5 attachments is less readily available.[1]
Experimental Protocols
Accurate and reproducible experimental data is the cornerstone of PROTAC development. Below are detailed methodologies for key experiments cited in the comparison of different thalidomide linker attachment points.
Western Blotting for Protein Degradation Assessment
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.
1. Cell Culture and Treatment:
- Plate cells at an appropriate density in 6-well plates and allow them to attach overnight.
- Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
2. Cell Lysis:
- After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
3. Protein Quantification:
- Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
4. SDS-PAGE and Protein Transfer:
- Normalize the protein concentration of all samples and prepare them with Laemmli buffer.
- Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
- Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
6. Detection and Analysis:
- Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- To ensure equal loading, probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH, β-actin).
- Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
- Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Ternary Complex Formation Assay using Surface Plasmon Resonance (SPR)
This protocol describes the use of SPR to measure the formation and stability of the ternary complex.
1. Chip Preparation:
- Immobilize a biotinylated E3 ligase (e.g., CRBN/DDB1) onto a streptavidin-coated sensor chip.
2. Binary Interaction Analysis:
- To measure the binding of the PROTAC to the E3 ligase, inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface and measure the binding response.
- Separately, to determine the binding of the PROTAC to the target protein, one can immobilize the target protein and inject the PROTAC.
3. Ternary Complex Formation Analysis:
- Inject a constant, saturating concentration of the PROTAC mixed with a series of concentrations of the target protein over the immobilized E3 ligase surface.
- The increase in binding response compared to the PROTAC alone indicates the formation of the ternary complex.
4. Data Analysis:
- Analyze the sensorgrams to determine the kinetic parameters (association and dissociation rates) and the affinity (KD) of the binary and ternary interactions. The stability of the ternary complex is a key indicator of potential degradation efficiency.
Visualizing the Underlying Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the PROTAC mechanism of action, the experimental workflow for assessing protein degradation, and the logical relationship between linker attachment and PROTAC function.
Caption: General mechanism of action for a thalidomide-based PROTAC.
Caption: Experimental workflow for Western Blot analysis of PROTAC-mediated protein degradation.
Caption: Logical relationship between linker attachment points and PROTAC performance.
References
In Vivo Efficacy of PROTACs: A Comparative Guide to Cereblon-Based Degraders
For researchers and drug development professionals, the landscape of targeted protein degradation is rapidly evolving. Proteolysis-targeting chimeras (PROTACs) that recruit the Cereblon (CRBN) E3 ubiquitin ligase have emerged as a powerful therapeutic modality. This guide provides an objective comparison of the in vivo performance of PROTACs utilizing different CRBN ligands—thalidomide and pomalidomide—and a VHL-recruiting PROTAC for context, supported by experimental data from preclinical studies.
This analysis focuses on prominent examples of PROTACs targeting critical cancer drivers: the Androgen Receptor (AR), Estrogen Receptor (ER), and the Bromodomain and Extra-Terminal (BET) family of proteins. The data presented herein is compiled from various preclinical in vivo studies to facilitate a comparative understanding of their efficacy.
Comparative In Vivo Efficacy of PROTACs
The following tables summarize the in vivo efficacy of several well-characterized PROTACs. These molecules employ different E3 ligase ligands and target distinct proteins of interest, offering a broad view of their therapeutic potential.
Table 1: In Vivo Efficacy of Androgen Receptor (AR) and Estrogen Receptor (ER) PROTACs
| PROTAC | Target Protein | E3 Ligase Ligand | Animal Model | Dosing Regimen | Key Efficacy Results | Reference |
| ARV-110 (Bavdegalutamide) | Androgen Receptor (AR) | Pomalidomide-based | VCaP Xenograft (Enzalutamide-Resistant) | 1 mg/kg, PO, QD | >90% AR degradation in vivo; Significant tumor growth inhibition.[1][2][3] | [1][2][3] |
| ARV-471 (Vepdegestrant) | Estrogen Receptor (ER) | Pomalidomide-based | MCF7 Xenograft | 3, 10, 30 mg/kg, PO, QD | 87-123% Tumor Growth Inhibition (TGI); >90% ER degradation in vivo.[4][5] | [4][5] |
Table 2: In Vivo Efficacy of BET Protein PROTACs
| PROTAC | Target Protein | E3 Ligase Ligand | Animal Model | Dosing Regimen | Key Efficacy Results | Reference |
| dBET1 | BRD2, BRD3, BRD4 | Thalidomide-based | MV4;11 AML Xenograft | 50 mg/kg, IP, QD | Significant anti-tumor efficacy.[6][7] | [6][7] |
| ARV-825 | BRD2, BRD3, BRD4 | Pomalidomide-based | KMS11-Luc Multiple Myeloma | 5 mg/kg, IP, QD | Significant tumor growth inhibition and improved survival.[6] | [6] |
| MZ1 | BRD4 (preferential) | VHL-based | P388-D1 AML Model | 12.5 mg/kg, IP, QD | Strong inhibition of tumor growth.[8] | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo studies. Below are representative protocols for the key experiments cited in this guide.
General In Vivo Efficacy Study in a Tumor Xenograft Model
-
Animal Model and Cell Implantation:
-
Immunocompromised mice (e.g., NOD-SCID or NSG), 6-8 weeks old, are used.
-
Human cancer cells (e.g., VCaP for prostate cancer, MCF7 for breast cancer, or MV4;11 for AML) are cultured under sterile conditions.
-
Cells are harvested and resuspended in a 1:1 mixture of sterile PBS and Matrigel at a final concentration of 5-10 x 10^6 cells per 100 µL.
-
The cell suspension is subcutaneously injected into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Group Randomization:
-
Tumor growth is monitored by measuring tumor volume 2-3 times per week with digital calipers (Volume = 0.5 x Length x Width^2).
-
When the average tumor volume reaches 100-150 mm³, mice are randomized into treatment and control groups (typically n=8-10 mice per group).
-
-
PROTAC Formulation and Administration:
-
Formulation: A common vehicle for oral administration is 0.5% methylcellulose (B11928114) in water, while for intraperitoneal injection, a formulation of 5% N,N-dimethylacetamide (DMA), 10% Solutol HS 15, and 85% PBS can be used. The PROTAC is dissolved in the vehicle to the desired concentration.
-
Administration: The PROTAC solution is administered to the treatment group via oral gavage (PO) or intraperitoneal (IP) injection as per the specified dosing regimen (e.g., daily for 21 days). The control group receives the vehicle only.
-
-
Efficacy Assessment:
-
Tumor volume and body weight are monitored throughout the study.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Blood and other tissues can be collected for pharmacokinetic and pharmacodynamic (PK/PD) analysis.
-
Pharmacodynamic Analysis: Western Blotting for Protein Degradation
-
Protein Lysate Preparation:
-
A small piece of frozen tumor tissue (~50 mg) is placed in a lysis tube with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
The tissue is homogenized using a mechanical homogenizer.
-
The homogenate is incubated on ice for 30 minutes with occasional vortexing.
-
The lysate is cleared by centrifugation at 14,000 rpm for 20 minutes at 4°C, and the supernatant containing the protein is collected.
-
-
Protein Quantification:
-
The protein concentration of each lysate is determined using a BCA protein assay kit.
-
-
Western Blotting:
-
20-30 µg of protein per lane is loaded onto an SDS-PAGE gel.
-
Proteins are separated by electrophoresis and then transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-AR, anti-ER, or anti-BRD4) overnight at 4°C. An antibody for a loading control (e.g., anti-GAPDH or anti-β-actin) is also used.
-
After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and a digital imaging system.
-
Visualizing PROTAC Mechanisms and Workflows
Diagrams created using Graphviz provide a clear visual representation of the underlying biological pathways and experimental processes.
Caption: Mechanism of action for a CRBN-based PROTAC.
Caption: A typical workflow for an in vivo PROTAC efficacy study.
Caption: Downstream effects of BET protein degradation by a PROTAC.
References
- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Thalidomide-O-amido-C3-PEG3-C1-NH2
For Immediate Implementation by Laboratory Personnel
The responsible management of chemical reagents is a cornerstone of safe and ethical scientific research. This guide provides essential, step-by-step procedures for the proper disposal of Thalidomide-O-amido-C3-PEG3-C1-NH2, a synthetic E3 ligase ligand-linker conjugate used in the development of Proteolysis Targeting Chimeras (PROTACs). Given the thalidomide (B1683933) component, this compound must be handled with extreme caution due to its potential reproductive toxicity.[1][2][3] Adherence to these protocols is critical for ensuring personnel safety, environmental protection, and regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department.[1] All handling and disposal activities must be conducted in strict accordance with local, state, and federal regulations.[1] Personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risk.
| Personal Protective Equipment (PPE) & Handling Summary | |
| Eye Protection | Tightly fitting safety goggles or a face shield should be worn at all times.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) must be worn and inspected for integrity before use.[4] |
| Protective Clothing | A lab coat or other suitable protective clothing is mandatory.[4] |
| Respiratory Protection | A respirator may be necessary if there is a risk of aerosol or dust formation.[4] |
| Engineering Controls | All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation risk.[1] |
| Spill Management | In the event of a spill, evacuate the area and ensure it is well-ventilated.[4] Cover the spill with an absorbent material, collect it into a sealed hazardous waste container, and decontaminate the area.[4] All contaminated materials must be disposed of as hazardous waste.[4][5] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-stage process that requires meticulous attention to detail at each step.
1. Waste Identification and Segregation:
-
Solid Waste: Collect all solid waste, including unused or expired compound and contaminated consumables (e.g., pipette tips, gloves, weigh boats), in a designated, compatible, and clearly labeled hazardous waste container.[1][6]
-
Liquid Waste: If this compound has been used in a solution, collect the liquid waste in a separate, compatible, and clearly labeled hazardous waste container.[1]
-
Waste Segregation: Do not mix this waste stream with other chemical wastes unless explicitly approved by your institution's EHS department.[5] Specifically, avoid mixing with incompatible materials such as strong acids, bases, or oxidizing agents.[4][7] Halogenated and non-halogenated solvent wastes should also be kept separate.[5]
2. Container Selection and Labeling:
-
Container Type: Use a leak-proof container with a secure screw-on cap that is chemically compatible with the waste.[4][8] Whenever possible, the original manufacturer's container is a suitable option if it is in good condition.[4]
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any relevant hazard symbols (e.g., toxic, teratogen).[4] Do not use abbreviations or chemical formulas on the primary label.[4] The date of waste accumulation should also be clearly marked on the label.[1]
3. Waste Accumulation and Storage:
-
Container Management: Keep the hazardous waste container securely closed except when adding waste.[4][9]
-
Storage Location: Store the container in a designated and secure satellite accumulation area that is at or near the point of waste generation.[1][7][9] This area should be well-ventilated and clearly marked as a hazardous waste accumulation site.[1][8]
-
Secondary Containment: Place the primary waste container within a secondary containment bin to prevent the spread of material in case of a spill.[4]
4. Final Disposal:
-
Professional Removal: Arrange for the pickup and final disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[4]
-
Record Keeping: Maintain accurate and detailed records of the amount of this compound waste generated and the dates of accumulation and disposal.[1] This documentation is essential for regulatory compliance.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. irb.duhs.duke.edu [irb.duhs.duke.edu]
- 3. packageinserts.bms.com [packageinserts.bms.com]
- 4. benchchem.com [benchchem.com]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling Thalidomide-O-amido-C3-PEG3-C1-NH2
This guide provides crucial safety protocols and operational procedures for researchers, scientists, and drug development professionals handling Thalidomide-O-amido-C3-PEG3-C1-NH2. Given its structural relation to thalidomide (B1683933), this compound must be treated as a potent and hazardous substance, with particular attention to its potential teratogenicity. Adherence to these guidelines is essential to ensure personnel safety, prevent environmental contamination, and maintain regulatory compliance.
Hazard Identification and Assessment
This compound is classified with specific physical and health hazards.[1] The primary and most critical risk associated with thalidomide and its analogues is teratogenicity (the potential to cause severe birth defects)[2][3][4]. Therefore, all handling procedures must be conducted with stringent containment measures.
Summary of Hazards
| Hazard Class | GHS Code | Description | Primary Mitigation |
|---|---|---|---|
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] | Avoid ingestion. Do not eat, drink, or smoke in handling areas.[1] |
| Skin Irritation | H315 | Causes skin irritation.[1] | Prevent skin contact by using appropriate gloves and body protection.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] | Wear chemical safety goggles or a face shield.[1] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[1] | Handle in a certified chemical fume hood or other ventilated enclosure. Avoid generating dust.[1][2] |
| Reproductive Toxicity | H360 (assumed) | May damage fertility or the unborn child.[5][6][7] | Strict containment is mandatory. Females of childbearing potential should not handle this compound. All users must be aware of the risks.[3][4] |
Personal Protective Equipment (PPE)
A comprehensive, multi-layered PPE approach is mandatory for all personnel handling this compound.[2] The following equipment must be used for all operations involving this compound.
Required Personal Protective Equipment
| PPE Category | Item | Specifications and Recommendations |
|---|---|---|
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a high risk of aerosol or dust generation, such as weighing the solid compound.[8][9] |
| Reusable or Disposable Respirator | An N95 or higher-rated respirator is essential when handling the solid compound or if there is any risk of aerosolization.[2][8] Surgical masks are not sufficient.[10] | |
| Hand Protection | Double Gloving | Wear two pairs of chemical-resistant nitrile gloves.[2][8] The outer pair must be changed immediately upon contamination. |
| Body Protection | Disposable Coveralls or Gown | Use disposable coveralls (e.g., Tyvek) or a solid-front, back-closing lab gown.[8][10][11] This should not be worn outside the designated handling area.[10] |
| Eye Protection | Safety Goggles or Face Shield | Wear chemical splash goggles providing a complete seal around the eyes.[8] A face shield can be worn over goggles for additional protection.[8][10] |
| Foot Protection | Shoe Covers | Disposable shoe covers must be worn in the designated handling area and removed before exiting.[8][10] |
Standard Operating Procedure for Safe Handling
A systematic approach is crucial for safely handling potent compounds. All work with this compound, especially handling of the solid form, must be performed within a certified chemical fume hood, glove box, or other designated containment enclosure.
Experimental Protocol: Step-by-Step Handling
-
Preparation:
-
Designate a specific area for handling the compound.
-
Ensure a chemical spill kit is readily accessible.
-
Prepare all necessary equipment and reagents before retrieving the compound.
-
Properly don all required PPE as specified in the table above.
-
-
Weighing the Compound:
-
Perform all weighing operations within a fume hood or ventilated balance enclosure to prevent dust inhalation.
-
Use disposable weigh boats or papers to avoid cross-contamination.
-
Handle the solid gently to minimize dust generation.
-
-
Solution Preparation:
-
When dissolving, add the solvent to the solid slowly to prevent splashing or aerosolization.[8]
-
Keep containers covered as much as possible during the process.
-
-
Post-Handling Decontamination:
-
Thoroughly decontaminate all surfaces and equipment that came into contact with the compound using a suitable solvent (e.g., 70% ethanol (B145695) or isopropanol), followed by a laboratory-grade detergent wash.[2][12]
-
Collect all rinsate and cleaning materials as hazardous waste.[12][13]
-
-
PPE Doffing (Removal):
-
Personal Hygiene:
Spill Management Protocol
In the event of a spill, immediate and appropriate action is required to prevent exposure and contamination.
-
For Small Spills:
-
Alert Personnel: Immediately notify others in the vicinity.[12]
-
Containment: If it is a powder, carefully cover the spill with a dampened sterile wipe to avoid raising dust.[12] For a liquid spill, absorb it with an inert absorbent material.[12]
-
Collection: Carefully collect all contaminated materials and place them into a designated, sealable hazardous waste container.[12][14]
-
Decontamination: Clean the spill area, working from the outside in, with a suitable solvent and then a detergent solution.[8][12] All cleanup materials must be disposed of as hazardous waste.[8]
-
-
For Large Spills:
-
Evacuate and Secure: Evacuate the immediate area and restrict access.[10]
-
Emergency Contact: Immediately contact your institution's Environmental Health and Safety (EHS) department.[10]
-
Cleanup: Cleanup should only be performed by trained personnel wearing appropriate PPE, including mandatory respiratory protection.[10]
-
Disposal Plan
All materials contaminated with this compound must be disposed of as hazardous (cytotoxic) chemical waste.[2][12] Do not dispose of this compound or contaminated materials in the regular trash or down the drain.[2][12] The recommended final disposal method is high-temperature incineration by a licensed waste disposal service.[14]
Step-by-Step Disposal Protocol
-
Waste Segregation: At the point of generation, separate waste into dedicated, clearly labeled containers.[2][14]
-
Solid Waste: Includes contaminated gloves, PPE, weigh boats, pipette tips, and wipes.[2] Place these in a designated cytotoxic solid waste container.[12]
-
Liquid Waste: Collect all solutions containing the compound and any solvent rinsate in a dedicated, leak-proof hazardous liquid waste container.[2][15] Do not mix with other solvent waste streams unless explicitly permitted by your EHS department.[12][15]
-
Sharps Waste: Any contaminated needles or scalpels must be placed in a designated cytotoxic sharps container.[12]
-
-
Container Labeling and Storage:
-
Arranging for Disposal:
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. Thalidomide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Thalidomide - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. aiha.org [aiha.org]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 11. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
